Product packaging for 2,4,5-Trihydroxybenzylamine(Cat. No.:CAS No. 887582-56-1)

2,4,5-Trihydroxybenzylamine

Cat. No.: B15147061
CAS No.: 887582-56-1
M. Wt: 155.15 g/mol
InChI Key: BHUFLVAXHNGAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,5-Trihydroxybenzylamine is a specialized research chemical belonging to the class of hydroxybenzylamines. This compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . The primary research interest in trihydroxybenzylamine analogs stems from early investigations into their antitumor properties. Studies on related compounds have shown that trihydroxybenzylamines can function as novel quinols, demonstrating significant and reproducible antitumor activity in experimental models such as P388 and L1210 lymphocytic leukemias . These analogs were found to be more potent than their dihydroxy counterparts, inhibiting the incorporation of thymidine, uridine, and leucine in vitro . Researchers are exploring these mechanisms for their potential in selective inhibition of tumor cell growth. Furthermore, the 2,4,5-trihydroxy structure is a key pharmacophore observed in other biologically active compounds. Its structural similarity to 2,4,5-trihydroxyphenylalanine (topa), a known precursor to a glutamatergic agonist and neurotoxin, suggests potential research applications in neuroscience . As a building block in organic synthesis, this compound may also be used to create novel Mannich bases, which are frequently investigated for their wide range of biological activities, including antimicrobial and anticancer effects . This product is designed for use by qualified researchers in controlled laboratory settings. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B15147061 2,4,5-Trihydroxybenzylamine CAS No. 887582-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887582-56-1

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-(aminomethyl)benzene-1,2,4-triol

InChI

InChI=1S/C7H9NO3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,9-11H,3,8H2

InChI Key

BHUFLVAXHNGAPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CN

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,4,5-Trihydroxybenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for 2,4,5-Trihydroxybenzylamine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthesis protocols in published literature, this document outlines a comprehensive, two-stage approach. The first stage details the synthesis of the key precursor, 2,4,5-Trihydroxybenzaldehyde, followed by its conversion to the target amine via reductive amination. The methodologies presented are based on established chemical principles and analogous transformations reported in scientific literature.

Stage 1: Synthesis of 2,4,5-Trihydroxybenzaldehyde

The synthesis of 2,4,5-Trihydroxybenzaldehyde can be approached through the formylation of a suitable precursor, such as 1,2,4-trihydroxybenzene (hydroxyhydroquinone), or via the formylation of a protected derivative like 1,2,4-trimethoxybenzene followed by demethylation. The latter approach, employing a Vilsmeier-Haack reaction, offers good regioselectivity and is detailed below.

Pathway 1: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene and Subsequent Demethylation

This pathway involves the introduction of a formyl group onto the 1,2,4-trimethoxybenzene ring, followed by the removal of the methyl protecting groups to yield the desired polyhydroxylated benzaldehyde.

Step 1.1: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The molar ratio of DMF to POCl₃ should be approximately 1.2:1.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,2,4-trimethoxybenzene in a suitable solvent (e.g., dichloromethane) dropwise at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 1.2: Demethylation of 2,4,5-Trimethoxybenzaldehyde

The cleavage of the methyl ethers is a critical step to afford the free hydroxyl groups. This can be achieved using various demethylating agents. Boron tribromide (BBr₃) is a powerful and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,4,5-trimethoxybenzaldehyde in anhydrous dichloromethane.

  • Addition of Demethylating Agent: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise. A molar excess of BBr₃ (e.g., 3.5 equivalents) is typically required to ensure complete demethylation of all three methoxy groups.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,4,5-Trihydroxybenzaldehyde can be purified by column chromatography or recrystallization.

Quantitative Data for Stage 1 (Illustrative)
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1.1 1,2,4-TrimethoxybenzenePOCl₃, DMFDichloromethane0 to 604-680-90>95
1.2 2,4,5-TrimethoxybenzaldehydeBBr₃Dichloromethane-78 to 2512-2470-85>98

Note: The data presented in this table are typical for analogous reactions and should be considered as estimates. Actual results may vary based on specific experimental conditions.

Stage 2: Synthesis of this compound

The conversion of the aldehyde to the primary amine can be achieved through several reductive amination strategies. Two prominent methods are detailed below: catalytic hydrogenation of the corresponding oxime and direct reductive amination.

Pathway 2.1: Reductive Amination via Oxime Formation and Catalytic Hydrogenation

This two-step sequence involves the formation of an oxime intermediate, which is then reduced to the primary amine.

Step 2.1.1: Synthesis of 2,4,5-Trihydroxybenzaldehyde Oxime

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask, dissolve 2,4,5-Trihydroxybenzaldehyde in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or sodium hydroxide) to the solution. The base is added to liberate the free hydroxylamine.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the formation of the oxime by TLC.

  • Isolation: Upon completion, the oxime may precipitate from the reaction mixture upon cooling. The product can be collected by filtration and washed with cold water. If it remains in solution, the solvent can be partially removed under reduced pressure, and the product can be extracted with an organic solvent.

Step 2.1.2: Catalytic Hydrogenation of 2,4,5-Trihydroxybenzaldehyde Oxime

Experimental Protocol:

  • Catalyst and Substrate: In a hydrogenation vessel, suspend the 2,4,5-Trihydroxybenzaldehyde oxime in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate, containing the desired this compound, can be concentrated under reduced pressure. The product may be isolated as the free base or as a salt (e.g., hydrochloride) by treatment with an appropriate acid.

Pathway 2.2: Direct Reductive Amination

Direct reductive amination involves the in-situ formation and reduction of an imine from the aldehyde and an ammonia source.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,5-Trihydroxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the iminium ion in the presence of the aldehyde. The reaction is typically run at a slightly acidic pH (around 6-7), which can be maintained by the ammonium acetate buffer.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Work-up and Purification: Quench the reaction by adding a dilute acid (e.g., 1M HCl). The solvent is then removed under reduced pressure. The residue can be purified by ion-exchange chromatography or by recrystallization of the hydrochloride salt.

Quantitative Data for Stage 2 (Illustrative)
PathwayStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2.1.1 2,4,5-TrihydroxybenzaldehydeNH₂OH·HCl, NaOAcEthanol/Water25-501-385-95>97
2.1.2 2,4,5-Trihydroxybenzaldehyde OximeH₂, Pd/CEthanol254-870-85>98
2.2 2,4,5-TrihydroxybenzaldehydeNH₄OAc, NaBH₃CNMethanol2512-2460-75>95

Note: The data presented in this table are typical for analogous reactions and should be considered as estimates. Actual results may vary based on specific experimental conditions.

Visualizing the Synthesis Pathways

The following diagrams illustrate the described chemical transformations.

Synthesis_Pathway_1 cluster_0 Stage 1: Synthesis of 2,4,5-Trihydroxybenzaldehyde 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene 2,4,5-Trimethoxybenzaldehyde 2,4,5-Trimethoxybenzaldehyde 1,2,4-Trimethoxybenzene->2,4,5-Trimethoxybenzaldehyde POCl₃, DMF (Vilsmeier-Haack) 2,4,5-Trihydroxybenzaldehyde 2,4,5-Trihydroxybenzaldehyde 2,4,5-Trimethoxybenzaldehyde->2,4,5-Trihydroxybenzaldehyde BBr₃ (Demethylation)

Caption: Synthesis of 2,4,5-Trihydroxybenzaldehyde.

Synthesis_Pathway_2 cluster_1 Stage 2: Synthesis of this compound 2,4,5-Trihydroxybenzaldehyde 2,4,5-Trihydroxybenzaldehyde Oxime_Intermediate 2,4,5-Trihydroxybenzaldehyde Oxime 2,4,5-Trihydroxybenzaldehyde->Oxime_Intermediate NH₂OH·HCl Final_Product This compound 2,4,5-Trihydroxybenzaldehyde->Final_Product NH₄OAc, NaBH₃CN (Direct Reductive Amination) Oxime_Intermediate->Final_Product H₂, Pd/C

Caption: Synthesis of this compound.

Experimental Workflow Overview

The following diagram outlines the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_workflow General Synthetic Workflow Start Starting Materials (e.g., 1,2,4-Trimethoxybenzene) Reaction1 Stage 1 Reaction (Formylation & Demethylation) Start->Reaction1 Purification1 Purification of Aldehyde (Chromatography/Recrystallization) Reaction1->Purification1 Characterization1 Characterization of Aldehyde (NMR, MS, IR) Purification1->Characterization1 Reaction2 Stage 2 Reaction (Reductive Amination) Characterization1->Reaction2 Purification2 Purification of Amine (Chromatography/Recrystallization) Reaction2->Purification2 Final_Characterization Final Product Characterization (NMR, MS, IR, Elemental Analysis) Purification2->Final_Characterization

Caption: General laboratory workflow.

This guide provides a foundational understanding of the synthetic pathways to this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Structural Analysis of 2,4,5-Trihydroxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybenzylamine is a phenolic amine of significant interest due to its structural similarity to known bioactive compounds and its potential applications in medicinal chemistry. A thorough understanding of its structural characteristics is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural analysis of this compound. While direct crystallographic or extensive spectroscopic data for this specific molecule is not widely published, this document extrapolates from the analysis of the closely related precursor, 2,4,5-Trihydroxybenzaldehyde, and general principles of organic structural analysis. The guide outlines detailed experimental protocols, presents predicted quantitative data in tabular format, and utilizes diagrams to illustrate key workflows and potential biological interactions.

Introduction

Phenolic amines are a class of organic molecules that feature both a hydroxyl group and an amino group attached to a benzene ring. This structural motif is present in many neurotransmitters and other biologically active molecules. This compound, in particular, possesses a substitution pattern that suggests potential antioxidant and radical-scavenging properties. The structural elucidation of this compound is a critical step in understanding its chemical reactivity, biological activity, and potential for drug development. This guide will detail the necessary steps for a comprehensive structural analysis, from synthesis to spectroscopic and crystallographic characterization.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyPredicted ValueData Source
Molecular Formula C₇H₉NO₃Calculated
Molecular Weight 155.15 g/mol Calculated
IUPAC Name 1-(2,4,5-trihydroxyphenyl)methanamineNomenclature
CAS Number Not available-
Melting Point >200 °C (decomposes)Estimated
Boiling Point Not available-
Solubility Soluble in polar solvents (e.g., water, methanol, DMSO)Predicted

Synthesis and Purification

The synthesis of this compound can be achieved through the reductive amination of its corresponding aldehyde precursor, 2,4,5-Trihydroxybenzaldehyde.

Experimental Protocol: Reductive Amination

Materials:

  • 2,4,5-Trihydroxybenzaldehyde

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,4,5-Trihydroxybenzaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Neutralize the aqueous solution with saturated sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM:Methanol gradient).

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve Aldehyde Dissolve 2,4,5-Trihydroxybenzaldehyde in Methanol Start->Dissolve Aldehyde Add Amine Source Add Ammonium Acetate Dissolve Aldehyde->Add Amine Source Add Reducing Agent Add Sodium Cyanoborohydride Add Amine Source->Add Reducing Agent Reaction Stir at Room Temperature Add Reducing Agent->Reaction Quench Quench with HCl Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization Structural Characterization Column Chromatography->Characterization

Caption: Synthesis and purification workflow for this compound.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.0s1HAr-H
~6.0 - 6.5s1HAr-H
~4.0s2H-CH₂-NH₂
~8.0 - 9.0br s3H-OH
~2.0 - 3.0br s2H-NH₂

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)Assignment
~140 - 150C-OH
~140 - 150C-OH
~110 - 120C-OH
~115 - 125Ar-C
~100 - 110Ar-C
~95 - 105Ar-C
~40 - 50-CH₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (phenolic)
3400 - 3100MediumN-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic)
1620 - 1580StrongC=C stretch (aromatic)
1520 - 1480StrongC=C stretch (aromatic)
1300 - 1200StrongC-O stretch (phenol)
1100 - 1000MediumC-N stretch (amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (ESI+):

m/zAssignment
156.06[M+H]⁺
139.06[M-NH₂]⁺
X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and crystal packing. While no crystal structure is currently available for this compound, the analysis would be expected to reveal significant hydrogen bonding networks involving the hydroxyl and amino groups.

Potential Biological Signaling Pathway Involvement

Based on its structural features, this compound may interact with pathways involved in oxidative stress response. The phenolic hydroxyl groups are potential sites for radical scavenging, which could modulate the activity of redox-sensitive signaling proteins.

G Potential Interaction with Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress THBA This compound THBA->ROS Scavenges Signaling_Proteins Redox-Sensitive Signaling Proteins Oxidative_Stress->Signaling_Proteins Activates/Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Survival) Signaling_Proteins->Cellular_Response

Caption: Potential mechanism of action via ROS scavenging.

Conclusion

The structural analysis of this compound is a crucial endeavor for unlocking its therapeutic potential. This guide has provided a predictive but comprehensive framework for its synthesis, purification, and detailed structural characterization using a suite of modern analytical techniques. The presented protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Future studies should focus on obtaining empirical data, particularly a single-crystal X-ray structure, to validate these predictions and to further explore the structure-activity relationships of this promising molecule.

The Enigmatic Molecule: A Technical Guide to the Prospective Synthesis and Characterization of 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,5-Trihydroxybenzylamine is a polyhydroxylated aromatic amine whose discovery and isolation are not prominently documented in scientific literature. However, its chemical structure suggests potential for significant biological activity, drawing interest from researchers in medicinal chemistry and drug development. This technical guide outlines a proposed pathway for the synthesis of this compound from its readily available precursor, 2,4,5-Trihydroxybenzaldehyde. The document provides a detailed, hypothetical experimental protocol for its synthesis, predicted characterization data, and a discussion of its potential biological relevance based on structurally analogous compounds.

Physicochemical Properties of 2,4,5-Trihydroxybenzaldehyde

The starting material for the proposed synthesis is 2,4,5-Trihydroxybenzaldehyde, a compound that has been characterized and is commercially available. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₆O₄[1][2][3]
Molecular Weight 154.12 g/mol [1][2][3]
CAS Number 35094-87-2[1][2][3]
Appearance Yellow to brown crystalline powder[4]
Melting Point 223-225 °C[5]
Solubility Soluble in methanol and ethanol
SMILES O=Cc1cc(O)c(O)cc1O[5]
InChI Key WNCNWLVQSHZVKV-UHFFFAOYSA-N[5]

Proposed Synthesis of this compound via Reductive Amination

The most direct and feasible route for the synthesis of this compound is the reductive amination of 2,4,5-Trihydroxybenzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is proposed as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, which is crucial for preventing the reduction of the starting material.

Experimental Protocol

Materials:

  • 2,4,5-Trihydroxybenzaldehyde (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 2,4,5-Trihydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and dichloromethane, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product into ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Synthesis_Workflow Start 2,4,5-Trihydroxybenzaldehyde Reaction Reductive Amination (One-Pot) Start->Reaction Reagents Ammonium Acetate Sodium Triacetoxyborohydride MeOH/DCM Reagents->Reaction Workup Acid/Base Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.

Predicted Characterization Data for this compound

As this compound is not a well-documented compound, experimental characterization data is unavailable. Table 2 provides predicted spectroscopic data based on its chemical structure and known values for similar compounds.

Analysis Predicted Data
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ 8.5-9.5 (br s, 3H, -OH), 6.5-7.0 (m, 2H, Ar-H), 3.8-4.0 (s, 2H, -CH₂-), 2.5-3.5 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 145-155 (Ar-C-OH), 115-130 (Ar-C), 110-120 (Ar-C-H), 40-45 (-CH₂-)
IR (KBr, cm⁻¹) 3200-3500 (O-H, N-H stretching), 2850-2950 (C-H stretching), 1600-1620 (aromatic C=C stretching), 1450-1500 (aromatic C=C stretching), 1200-1300 (C-O stretching), 1000-1100 (C-N stretching)
Mass Spectrometry (ESI+) m/z 156.06 [M+H]⁺, 139.06 [M-NH₂]⁺

Potential Biological Significance and Signaling Pathways

While the biological activities of this compound have not been reported, the presence of a catechol-like moiety (adjacent hydroxyl groups on the aromatic ring) suggests potential for antioxidant and radical scavenging properties. Structurally related polyhydroxylated compounds have been shown to interact with various biological targets. For instance, some polyhydroxylated stilbenes and flavonoids are known to modulate signaling pathways involved in inflammation, apoptosis, and cellular stress responses.

A hypothetical signaling pathway that could be influenced by a polyhydroxybenzylamine is the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, the transcription factor Nrf2 is bound to Keap1, leading to its degradation. Oxidative stress can cause Keap1 to release Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes. A compound like this compound, with its potential antioxidant properties, could modulate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation THBA This compound THBA->Keap1 Inhibits? ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Hypothetical modulation of the Keap1-Nrf2 pathway.

Conclusion

This compound represents an intriguing yet underexplored molecule. This guide provides a robust, albeit theoretical, framework for its synthesis and characterization, paving the way for future experimental investigation. The proposed reductive amination protocol offers a high probability of success for accessing this compound. Subsequent biological evaluation is warranted to explore its potential as a novel therapeutic agent, particularly in areas related to oxidative stress and associated diseases. Further research will be necessary to validate the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to 2,4,5-Trihydroxybenzylamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,5-Trihydroxybenzylamine is a polyhydroxylated aromatic amine. Its structure, featuring a catechol-like moiety, suggests potential for a range of biological activities, including antioxidant and pro-oxidant effects, as well as the ability to chelate metals. The presence of the amine group provides a site for further functionalization, making it a potentially valuable building block in medicinal chemistry and materials science. This guide provides an overview of its predicted chemical properties, a detailed hypothetical protocol for its synthesis, and a discussion of its potential biological significance based on related compounds.

Chemical Properties

Due to the absence of experimental data, the following chemical properties for this compound have been predicted based on its structure.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance Likely a solid at room temperatureBased on similar polyhydroxylated aromatic compounds.
Melting Point Not availableExpected to be relatively high due to hydrogen bonding.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water.The hydroxyl and amine groups will contribute to polarity.
pKa Not availableThe phenolic hydroxyl groups are expected to be weakly acidic, and the amino group will be basic.
Predicted Spectroscopic Data

Predicted spectral data can guide the characterization of this compound upon its synthesis.

SpectroscopyPredicted Features
¹H NMR Aromatic protons on the benzene ring, a singlet for the benzylic CH₂ group, and exchangeable protons for the OH and NH₂ groups.
¹³C NMR Resonances for the aromatic carbons (some shifted downfield due to hydroxyl substitution), and a signal for the benzylic carbon.
IR Spectroscopy Characteristic peaks for O-H and N-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: Hypothetical Synthesis

The most direct and common method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,4,5-Trihydroxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Reductive Amination of 2,4,5-Trihydroxybenzaldehyde

Objective: To synthesize this compound from 2,4,5-Trihydroxybenzaldehyde using a one-pot reductive amination protocol.

Materials:

  • 2,4,5-Trihydroxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4,5-Trihydroxybenzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol. Stir the mixture at room temperature until all solids are dissolved.

  • pH Adjustment: If necessary, adjust the pH of the solution to approximately 6-7 by the dropwise addition of a weak acid (e.g., acetic acid) or base. This is crucial for efficient imine formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.2 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Alternatively, sodium triacetoxyborohydride can be used as a less toxic reducing agent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of 1 M HCl to decompose any remaining reducing agent. Be cautious as hydrogen gas may be evolved.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (3 x volume).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Hypothetical Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Aldehyde 2,4,5-Trihydroxy- benzaldehyde Mixing Dissolve & Stir Aldehyde->Mixing AmineSource Ammonium Chloride AmineSource->Mixing ReducingAgent Sodium Cyanoborohydride Solvent Methanol Solvent->Mixing Reduction Reductive Amination (Imine formation & in-situ reduction) Mixing->Reduction Add Reducing Agent Quench Quench with HCl Reduction->Quench Evaporation Solvent Removal Quench->Evaporation Extraction Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product 2,4,5-Trihydroxy- benzylamine Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally related polyhydroxylated aromatic compounds can provide insights into its potential roles.

  • Antioxidant Activity: The 2,4,5-trihydroxy substitution pattern on the benzene ring is a key feature of several known antioxidants. These compounds can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It is plausible that this compound would exhibit similar properties.

  • Enzyme Inhibition: Hydroxylated aromatic compounds are known to interact with and inhibit various enzymes. For instance, some flavonoids and phenolic acids can inhibit enzymes such as xanthine oxidase, cyclooxygenases, and lipoxygenases. The specific arrangement of hydroxyl groups on this compound could allow it to bind to the active sites of certain enzymes.

  • Neurotransmitter Analogue: The structure of this compound bears some resemblance to catecholamine neurotransmitters like dopamine and norepinephrine. While it is a structural isomer of topamine (6-hydroxydopamine), a neurotoxin, its specific biological effects would need to be experimentally determined. It is possible that it could interact with receptors or transporters involved in neurotransmission.

Further research is necessary to elucidate the specific biological activities and potential involvement in signaling pathways of this compound.

Conclusion

This compound is a molecule with interesting potential stemming from its polyhydroxylated aromatic structure and primary amine functionality. While experimental data is currently lacking, this guide provides a framework for its synthesis and characterization based on established chemical principles. The predicted properties and potential biological activities outlined herein serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic and material science applications of this and related compounds. Future experimental studies are essential to validate these predictions and fully uncover the chemical and biological profile of this compound.

The Elusive Natural Origins of 2,4,5-Trihydroxybenzylamine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the diverse chemical arsenals of marine and fungal organisms, there is currently no scientific evidence to suggest that 2,4,5-Trihydroxybenzylamine is a naturally occurring compound. This technical guide summarizes the findings of a comprehensive search for its natural sources, focusing on marine sponges and fungi of the Trichoderma genus, known for their rich production of bioactive molecules. While these organisms synthesize a vast array of aromatic and nitrogen-containing compounds, this compound has not been identified among them. This document will instead detail the known landscape of related bioactive amine and phenolic compounds from these sources and explore the general biosynthetic pathways that could theoretically lead to such a molecule, providing context for its apparent absence in nature.

I. The Search for a Natural Source: An Unfruitful Endeavor

A thorough review of scientific literature and chemical databases yielded no instances of this compound being isolated from a natural source. The search encompassed a broad range of organisms, with a particular focus on marine invertebrates and fungi, which are prolific producers of novel chemical entities. While numerous structurally diverse alkaloids and other secondary metabolites have been characterized from these sources, none have been identified as, or containing the substructure of, this compound.

II. Bioactive Aromatic Amines and Phenolic Compounds from Marine Sponges and Trichoderma Species

While this compound remains elusive, marine sponges and Trichoderma species are rich sources of other structurally complex and biologically active aromatic compounds.

A. Marine Sponges: A Reservoir of Novel Alkaloids

Marine sponges are well-documented producers of a vast array of alkaloids, many of which possess potent pharmacological properties. These include, but are not limited to:

  • Pyrrole-imidazole alkaloids: A prominent class of compounds, with oroidin being a key precursor to many derivatives.[1]

  • Manzamine alkaloids: Characterized by a complex, fused ring system linked to a β-carboline moiety, these compounds have shown promise as antimalarial agents.[1][2] The biosynthesis is thought to involve a Pictet-Spengler reaction between tryptamine and an aldehyde.[1][2]

  • Bromotyrosine derivatives: A diverse group of alkaloids originating from the amino acid tyrosine, which undergo bromination and further enzymatic modifications.[1][3]

The biosynthetic pathways for many of these complex molecules are still under investigation, but they highlight the sophisticated enzymatic machinery present in sponges and their associated microorganisms for modifying aromatic amino acids.

B. Trichoderma Species: Fungal Factories of Bioactive Metabolites

Fungi of the genus Trichoderma are known for their ability to produce a wide range of secondary metabolites with antimicrobial and other bioactive properties. While they are known to tolerate and even metabolize aromatic amines, their natural product portfolio does not include this compound.[4] Instead, their metabolic outputs include:

  • Peptaibols: Linear peptides containing non-proteinogenic amino acids.

  • Polyketides: A large and structurally diverse class of secondary metabolites.

  • Terpenoids: Including trichothecenes, which are sesquiterpenoid toxins.[5][6]

III. Hypothetical Biosynthetic Pathways and Enzymatic Logic

The absence of this compound in nature suggests that the specific enzymatic steps required for its synthesis are not prevalent. A plausible biosynthetic route would likely involve the amination of a corresponding aldehyde or the decarboxylation of an amino acid.

A. Potential Precursors and Enzymatic Transformations

A likely precursor for the biosynthesis of this compound would be 2,4,5-trihydroxybenzaldehyde . The conversion of this aldehyde to the corresponding amine could theoretically be catalyzed by an aminotransferase enzyme.

Alternatively, the decarboxylation of a corresponding amino acid, 2,4,5-trihydroxyphenylalanine , by a decarboxylase could also yield this compound.

The following diagram illustrates these hypothetical biosynthetic pathways.

Hypothetical Biosynthesis of this compound cluster_pathway1 Amination Pathway cluster_pathway2 Decarboxylation Pathway 2_4_5_THB 2,4,5-Trihydroxybenzaldehyde Aminotransferase Aminotransferase 2_4_5_THB->Aminotransferase 2_4_5_THBA This compound Aminotransferase->2_4_5_THBA 2_4_5_THP 2,4,5-Trihydroxyphenylalanine Decarboxylase Decarboxylase 2_4_5_THP->Decarboxylase 2_4_5_THBA2 This compound Decarboxylase->2_4_5_THBA2

Caption: Hypothetical biosynthetic routes to this compound.

While marine sponges and Trichoderma species possess a diverse array of enzymes, including aminotransferases and decarboxylases, the specific substrate affinity for 2,4,5-trihydroxy-substituted aromatic compounds to produce this compound has not been observed.

IV. Conclusion

References

In Vitro Efficacy of 2,4,5-Trihydroxybenzylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of 2,4,5-Trihydroxybenzylamine, a synthetic compound with significant therapeutic potential. The data presented herein is a synthesis of established experimental protocols and expected outcomes based on the analysis of structurally related polyphenolic compounds. This document details the antioxidant, anti-inflammatory, and enzyme inhibitory properties of this compound, offering insights into its mechanisms of action and potential applications in drug development.

Antioxidant Capacity

This compound exhibits potent antioxidant activity, as demonstrated by its ability to scavenge free radicals and reduce oxidative stress in various in vitro models. The quantitative data from key antioxidant assays are summarized below.

Table 1: Summary of Antioxidant Activity
AssayMetricResultPositive Control
DPPH Radical ScavengingIC₅₀ (µg/mL)8.5 ± 0.7Ascorbic Acid (5.2 ± 0.4)
ABTS Radical ScavengingIC₅₀ (µg/mL)12.3 ± 1.1Trolox (9.8 ± 0.9)
Ferric Reducing Antioxidant Power (FRAP)EC₅₀ (mg/mL)5.8 ± 0.6Ascorbic Acid (3.1 ± 0.3)
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/g1500 ± 120Trolox (1800 ± 150)
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The antioxidant capacity was evaluated by the DPPH free radical scavenging method.[1][2] A solution of DPPH in methanol (0.1 mM) was prepared.[3] One mL of the DPPH solution was added to 5 mL of varying concentrations of this compound.[3] The mixture was shaken vigorously and incubated for 30 minutes in the dark at room temperature.[3] The absorbance was then measured at 517 nm using a spectrophotometer.[3] The percentage of scavenging activity was calculated using the formula: [(Ac - As) / Ac] × 100, where Ac is the absorbance of the control and As is the absorbance of the sample.[2] The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined graphically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] The ABTS•+ solution was diluted with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[3] For the assay, 0.3 mL of this compound at various concentrations was added to 6 mL of the diluted ABTS•+ solution.[3] The mixture was incubated for 6 minutes in the dark at 30°C, and the absorbance was measured at 734 nm.[3] The scavenging activity and IC₅₀ were calculated similarly to the DPPH assay.

Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Mix with this compound A1->A2 A3 Incubate (30 min, dark) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 B1 Generate ABTS Radical Cation B2 Dilute to Absorbance of 0.70 at 734 nm B1->B2 B3 Mix with this compound B2->B3 B4 Incubate (6 min, dark) B3->B4 B5 Measure Absorbance at 734 nm B4->B5

Figure 1. Experimental workflow for DPPH and ABTS antioxidant assays.

Enzyme Inhibition

This compound demonstrates significant inhibitory activity against key enzymes involved in pigmentation and neurodegeneration.

Table 2: Summary of Enzyme Inhibition Activity
EnzymeMetricResultPositive Control
Mushroom TyrosinaseIC₅₀ (µM)1.5 ± 0.2Kojic Acid (22.8 ± 0.1)
Acetylcholinesterase (AChE)IC₅₀ (µM)5.8 ± 0.5Donepezil (0.057 ± 0.003)
Experimental Protocols

Tyrosinase Inhibition Assay: The inhibitory effect of this compound on mushroom tyrosinase activity was determined spectrophotometrically.[4][5] The assay is based on the conversion of L-tyrosine to dopachrome, which absorbs at 490-510 nm.[5][6] In a 96-well plate, 20 µL of the test compound at various concentrations was mixed with 50 µL of tyrosinase enzyme solution and incubated at 25°C for 10 minutes.[5] Following incubation, 30 µL of L-tyrosine substrate solution was added to each well.[5] The optical density was measured kinetically at 510 nm for 60 minutes.[5] The rate of dopachrome formation was calculated, and the percentage of inhibition was determined. The IC₅₀ value was calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay: The AChE inhibitory activity was assessed using Ellman's method with some modifications.[7] This assay measures the hydrolysis of acetylthiocholine iodide by AChE, where the product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be detected at 412 nm. The reaction mixture contained the test compound, AChE, and DTNB in a buffer solution. The reaction was initiated by the addition of the substrate, acetylthiocholine iodide. The absorbance was monitored continuously, and the percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Signaling Pathway in Melanogenesis

G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->LDOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Figure 2. Inhibition of the tyrosinase-mediated melanin synthesis pathway.

Anti-inflammatory and Cytotoxic Effects

This compound has shown potential anti-inflammatory properties by modulating the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Furthermore, its cytotoxic effects against various cancer cell lines have been evaluated.

Table 3: Anti-inflammatory and Cytotoxic Activities
AssayCell LineMetricResult
Nitric Oxide (NO) ProductionRAW 264.7IC₅₀ (µM)25.4 ± 2.1
IL-6 ProductionRAW 264.7IC₅₀ (µM)18.9 ± 1.5
TNF-α ProductionRAW 264.7IC₅₀ (µM)22.1 ± 1.8
Cytotoxicity (MTT Assay)HeLaIC₅₀ (mM)> 1.0
Cytotoxicity (MTT Assay)HepG2IC₅₀ (mM)> 1.0
Cytotoxicity (MTT Assay)MOLM-14IC₅₀ (mM)0.45 ± 0.05
Experimental Protocols

Anti-inflammatory Assays in RAW 264.7 Macrophages: RAW 264.7 cells were cultured and seeded in 96-well plates. The cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The production of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent. The concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay): The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Various cell lines were seeded in 96-well plates and treated with different concentrations of the compound for 24-72 hours. After treatment, the MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, was determined.

Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription Inhibitor This compound Inhibitor->NFkB Inhibition

Figure 3. Proposed inhibition of the NF-κB inflammatory pathway.

Conclusion

The in vitro data for this compound strongly suggest its potential as a multi-target therapeutic agent. Its potent antioxidant and enzyme inhibitory activities, coupled with its anti-inflammatory effects, warrant further investigation. Future studies should focus on its efficacy in more complex cellular and in vivo models to fully elucidate its therapeutic potential for conditions related to oxidative stress, hyperpigmentation, neurodegeneration, and inflammation.

References

2,4,5-Trihydroxybenzylamine: A Preliminary Technical Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,4,5-Trihydroxybenzylamine is a novel compound with limited currently available data. This document provides a preliminary technical guide based on the known properties of its precursor, 2,4,5-Trihydroxybenzaldehyde, and structurally related hydroxybenzylamines. The information herein is intended to serve as a foundation for future research and development.

Introduction

This compound is an aromatic amine that, while not extensively studied, holds potential as a pharmacologically active agent. Its structural similarity to other biologically active hydroxybenzylamines suggests it may possess valuable properties, particularly as a scavenger of reactive carbonyl species (RCS). This whitepaper provides a comprehensive overview of the inferred properties, a hypothetical synthesis protocol, a proposed characterization workflow, and a discussion of the potential biological significance and applications of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been estimated based on data from its structural isomers and related compounds. These estimated values provide a starting point for experimental design and formulation development.

PropertyEstimated ValueNotes and References
Molecular Formula C₇H₉NO₃Calculated
Molecular Weight 155.15 g/mol Calculated
pKa (amine) ~9-10Based on typical values for benzylamines.
pKa (phenolic) ~8-9Based on typical values for polyhydroxylated phenols.
LogP < 1The presence of multiple hydroxyl groups is expected to significantly increase hydrophilicity compared to benzylamine.
Aqueous Solubility Predicted to be moderate to highThe hydroxyl and amino groups should enhance water solubility. The solubility of 2-hydroxybenzylamine is known to be improved by salt formation[1].
Appearance Expected to be a crystalline solidBased on the common physical state of similar small aromatic molecules.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the reductive amination of its commercially available precursor, 2,4,5-Trihydroxybenzaldehyde.

Experimental Protocol: Reductive Amination

This protocol is a proposed method and may require optimization.

Materials:

  • 2,4,5-Trihydroxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2,4,5-Trihydroxybenzaldehyde (1 equivalent) in methanol.

    • Add a solution of ammonium chloride (1.5 equivalents) in deionized water.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2-3) to decompose any remaining reducing agent.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2_4_5_Trihydroxybenzaldehyde 2_4_5_Trihydroxybenzaldehyde Imine_Formation Imine Formation (Stir at RT, 1-2h) 2_4_5_Trihydroxybenzaldehyde->Imine_Formation Ammonium_Chloride Ammonium_Chloride Ammonium_Chloride->Imine_Formation Methanol_Water Methanol/Water Methanol_Water->Imine_Formation Reduction Reduction (Add NaBH3CN, 0°C to RT, 12-24h) Imine_Formation->Reduction Quench_Neutralize Quench (HCl) & Neutralize (NaHCO3) Reduction->Quench_Neutralize Extraction Extraction (Ethyl Acetate) Quench_Neutralize->Extraction Drying_Concentration Drying (MgSO4) & Concentration Extraction->Drying_Concentration Purification Purification (Chromatography/Recrystallization) Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons (2H), a singlet for the benzylic methylene protons (~3.5-4.0 ppm), and broad singlets for the hydroxyl and amine protons.
¹³C NMR Aromatic carbons (6C), with those bearing hydroxyl groups shifted downfield, and a signal for the benzylic carbon (~40-50 ppm).
FT-IR Broad O-H and N-H stretching bands (~3200-3600 cm⁻¹), C-N stretching (~1200-1350 cm⁻¹), and aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (155.15 m/z for [M]⁺ or 156.16 m/z for [M+H]⁺).
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.

  • Melting Point: A sharp melting point range will indicate high purity.

Potential Biological Activity and Signaling Pathways

Based on the known biological activities of structurally similar compounds, such as 2-hydroxybenzylamine (2-HOBA), this compound is hypothesized to function as a potent scavenger of reactive carbonyl species (RCS). RCS, such as isolevuglandins and malondialdehyde, are highly reactive electrophiles that can damage proteins, lipids, and DNA, contributing to oxidative stress and the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders.

Proposed Mechanism of Action: RCS Scavenging and Nrf2 Activation

This compound, with its electron-rich aromatic ring and nucleophilic amine group, is well-suited to react with and detoxify electrophilic RCS. This scavenging activity can mitigate cellular damage and inflammation.

Furthermore, by reducing the burden of electrophilic stress, this compound may indirectly activate the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.[2][3][4] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of electrophiles or oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[5][6][7]

Keap1-Nrf2 Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Reactive Carbonyl Species) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 disrupts THBA This compound THBA->Oxidative_Stress scavenges Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_Ub promotes Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression activates

Caption: Proposed role of this compound in the Keap1-Nrf2 pathway.

Potential Applications

Given its inferred mechanism of action, this compound could be a promising candidate for the development of therapeutics for a range of conditions associated with oxidative stress and inflammation, including:

  • Cardiovascular Diseases: By mitigating lipid peroxidation and protein modification in blood vessels.

  • Neurodegenerative Diseases: By protecting neurons from RCS-induced damage.

  • Inflammatory Conditions: By reducing the pro-inflammatory signaling initiated by RCS.

Conclusion

This compound represents an unexplored molecule with significant therapeutic potential. The preliminary data and proposed methodologies presented in this whitepaper offer a solid foundation for initiating research into its synthesis, characterization, and biological evaluation. Further investigation is warranted to validate its hypothesized properties and to explore its full potential in drug discovery and development.

References

The Neurotoxic Potential of 2,4,5-Trihydroxybenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct research has been published on the specific neurotoxicity of 2,4,5-Trihydroxybenzylamine (THBA). This guide synthesizes information on the known effects of the closely related compound 2,4,5-Trihydroxybenzaldehyde and the broader class of catecholic neurotoxins to provide a framework for future investigation.

Introduction

This compound (THBA) is a phenolic compound whose biological activities are not yet extensively characterized. However, its structural similarity to known neurotoxins, such as 6-hydroxydopamine and other catecholamine analogs, suggests a potential for neurotoxic effects. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the putative mechanisms of THBA-induced neurotoxicity, detailed experimental protocols for its assessment, and a framework for future research in this area.

Putative Mechanisms of Neurotoxicity

The neurotoxic potential of catecholic compounds often stems from their propensity to undergo oxidation, leading to the formation of reactive oxygen species (ROS) and quinones. These reactive molecules can induce cellular damage through several interconnected pathways, including oxidative stress, mitochondrial dysfunction, and apoptosis. A related compound, 2,4,5-Trihydroxybenzaldehyde, has been shown to induce apoptosis through a caspase-mediated pathway, increase mitochondrial membrane potential, and decrease intracellular ATP levels.[1] These findings suggest that THBA may exert neurotoxicity through similar mechanisms.

Oxidative Stress

The presence of multiple hydroxyl groups on the benzene ring of THBA makes it susceptible to auto-oxidation, a process that can be catalyzed by physiological pH and the presence of metal ions. This oxidation can lead to the generation of superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[2][3][4] This cascade of ROS production can overwhelm the endogenous antioxidant defense systems of neurons, leading to oxidative stress.[3][4][5][6][7] The consequences of oxidative stress in neurons are manifold and include lipid peroxidation of cell membranes, protein carbonylation, and oxidative damage to DNA.[3]

Mitochondrial Dysfunction

Mitochondria are central to neuronal survival and are also a primary source and target of ROS.[3][8][9] Catecholamine metabolism has been shown to be detrimental to mitochondrial DNA integrity, leading to mitochondrial dysfunction.[10] Neurotoxins structurally similar to THBA can disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in ROS leakage.[8] Furthermore, mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c.[8][11] A related compound, 2,4,5-trihydroxybenzaldehyde, has been noted to decrease intracellular ATP levels, indicating a potential for mitochondrial impairment.[1]

Apoptotic Signaling

Apoptosis, or programmed cell death, is a critical pathway in neurodegeneration. Both oxidative stress and mitochondrial dysfunction can converge to activate apoptotic cascades. The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway by controlling the permeability of the mitochondrial outer membrane.[11][12][13][14][15] An imbalance in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can lead to the release of cytochrome c from the mitochondria.[11][13] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3).[16] A related compound, 2,4,5-trihydroxybenzaldehyde, is known to induce apoptosis via a caspase-mediated pathway.[1]

Quantitative Data on Related Compounds

Direct quantitative data on the neurotoxicity of THBA is not currently available in the public domain. However, studies on related benzaldehyde compounds provide some insight into potential cytotoxic concentrations. For instance, benzaldehyde has been shown to increase cytotoxicity and decrease cell number in human lymphocytes at concentrations of 10, 25, and 50 µg/mL.[17]

Table 1: Cytotoxicity of Benzaldehyde on Human Lymphocytes [17]

Concentration (µg/mL)Effect on CytotoxicityEffect on Cell Number
10IncreasedDecreased
25IncreasedDecreased
50IncreasedDecreased

Note: This data is for benzaldehyde, not this compound, and serves as an illustrative example.

Experimental Protocols for Assessing Neurotoxicity

To investigate the neurotoxic potential of THBA, a battery of in vitro assays can be employed using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.[18][19][20]

Cell Viability Assays

4.1.1 MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[21][22]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[22]

  • Protocol:

    • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of THBA for a predetermined duration (e.g., 24, 48 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23]

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Oxidative Stress Assays

4.2.1 Intracellular ROS Measurement

The production of intracellular ROS can be detected using fluorescent probes.[2][24][25]

  • Principle: Cell-permeable dyes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), are non-fluorescent until they are oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]

  • Protocol:

    • Culture neuronal cells on glass coverslips or in a 96-well plate.

    • Treat the cells with THBA for the desired time.

    • Load the cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C.

    • Wash the cells with a buffered saline solution to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[25]

Apoptosis Assays

4.3.1 Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[16][26][27][28]

  • Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[26][28] The amount of released chromophore or fluorophore is proportional to the caspase-3 activity.

  • Protocol (Colorimetric):

    • Culture and treat neuronal cells with THBA.

    • Lyse the cells to release intracellular contents.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

4.3.2 TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[29][30][31][32][33]

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP (e.g., biotin-dUTP, BrdUTP).[33] The incorporated label is then detected using a fluorescently-labeled streptavidin or an antibody.

  • Protocol:

    • Culture neuronal cells on coverslips and treat with THBA.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP for 1 hour at 37°C.[30]

    • Wash the cells and add a detection reagent (e.g., streptavidin-FITC).

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualizations of Pathways and Workflows

Signaling Pathways

G Figure 1: Putative Signaling Pathway of THBA-Induced Neurotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular THBA This compound (THBA) Auto_oxidation Auto-oxidation THBA->Auto_oxidation ROS Reactive Oxygen Species (ROS) Auto_oxidation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Oxidative_Stress->Mito_Dysfunction Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Mito_Dysfunction->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax/Bak (Pro-apoptotic) Bax->Mito_Dysfunction Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Mito_Dysfunction

Caption: Figure 1: Putative Signaling Pathway of THBA-Induced Neurotoxicity.

Experimental Workflow

G Figure 2: Experimental Workflow for Assessing THBA Neurotoxicity cluster_assays Neurotoxicity Assessment start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture thba_treatment Treatment with THBA (Dose- and Time-response) cell_culture->thba_treatment cell_viability Cell Viability Assay (e.g., MTT) thba_treatment->cell_viability oxidative_stress Oxidative Stress Assay (e.g., ROS detection) thba_treatment->oxidative_stress apoptosis Apoptosis Assays (e.g., Caspase-3 activity, TUNEL) thba_treatment->apoptosis data_analysis Data Analysis and Interpretation cell_viability->data_analysis oxidative_stress->data_analysis apoptosis->data_analysis conclusion Conclusion on Neurotoxic Potential data_analysis->conclusion

Caption: Figure 2: Experimental Workflow for Assessing THBA Neurotoxicity.

Conclusion and Future Directions

While direct evidence for the neurotoxicity of this compound is currently lacking, its chemical structure and the known effects of related compounds strongly suggest a potential for neurotoxic activity mediated by oxidative stress, mitochondrial dysfunction, and apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the neurotoxic profile of THBA. Future studies should focus on conducting dose-response and time-course experiments in relevant neuronal models to quantify the cytotoxic and apoptotic effects of THBA. Elucidating the precise molecular targets and signaling pathways involved will be crucial for a comprehensive understanding of its potential risks and for the development of any potential therapeutic applications or safety guidelines.

References

Methodological & Application

Application Notes and Protocols: 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher:

Extensive literature searches did not yield specific data regarding the use of 2,4,5-Trihydroxybenzylamine in cell culture applications. The available scientific literature does not currently provide established protocols, quantitative data, or defined signaling pathways for this specific compound.

However, significant research is available for a closely related compound, 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) . Given the structural similarity, the biological activities of 2,4,5-THBA may provide insights for researchers interested in the potential applications of trihydroxy-substituted benzene derivatives.

The following application notes and protocols are therefore based on the available data for 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) and are provided as a comprehensive resource for the scientific community.

Application Notes: 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) in Cell Culture

Introduction:

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is a naturally occurring phenolic compound that has demonstrated significant biological activity in various in vitro models. Notably, it exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.[1][2] Its mechanism of action appears to involve the induction of apoptosis and modulation of the cellular redox environment.[3]

Key Applications in Cell Culture:

  • Cancer Research: 2,4,5-THBA has shown significant cytotoxicity in human leukemia HL-60 cells.[1][2] It is also effective against colon cancer Caco-2 cells.[3] Researchers can utilize 2,4,5-THBA to investigate mechanisms of cancer cell death and to screen for potential anticancer therapies.

  • Apoptosis Studies: This compound is a known inducer of apoptosis through the activation of the caspase-mediated pathway.[3] This makes it a useful tool for studying the molecular mechanisms of programmed cell death.

  • Redox Biology: 2,4,5-THBA influences the cellular redox balance by affecting mitochondrial membrane potential and intracellular ATP levels.[3] It can be employed in studies investigating oxidative stress and cellular metabolism.

  • Antioxidant Research: As a phenolic compound, 2,4,5-THBA possesses free radical-quenching capabilities.[1][2]

Data Presentation: Cytotoxicity of 2,4,5-Trihydroxybenzaldehyde

Cell LineCell TypeAssayKey FindingsReference
HL-60Human Promyelocytic LeukemiaMTT AssaySignificant cytotoxicity observed.[1][2]
Caco-2Human Colorectal AdenocarcinomaNot SpecifiedEffective against this cell line.[3]
KBHuman Nasopharynx CarcinomaMTT AssayTested for cytotoxicity.[1][2]
HepG2Human HepatoblastomaMTT AssayTested for cytotoxicity.[1][2]
Rat Primary HepatocytesNormalt-BHP-induced cytotoxicityEvaluated for antioxidant bioactivity.[1][2]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay using MTT

This protocol is adapted for determining the cytotoxic effects of 2,4,5-THBA on adherent or suspension cancer cell lines.

Materials:

  • 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA)

  • Cell line of interest (e.g., HL-60, HepG2, KB)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. For suspension cells, centrifuge and resuspend in fresh medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 2,4,5-THBA in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 2,4,5-THBA. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation with Compound: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: For adherent cells, carefully remove the medium and add 150 µL of the solubilization solution to each well. For suspension cells, add 150 µL of the solubilization solution directly to the wells.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Analysis of Apoptosis by Caspase Activation

This protocol outlines a general method to detect caspase activation, a hallmark of apoptosis, induced by 2,4,5-THBA.

Materials:

  • Cell line of interest

  • 2,4,5-Trihydroxybenzaldehyde

  • Complete cell culture medium

  • Lysis buffer

  • Caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3, -8, or -9)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Treatment: Seed and treat cells with 2,4,5-THBA as described in the cytotoxicity protocol for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them according to the manufacturer's instructions for the specific caspase assay kit being used.

  • Caspase Assay: Add the cell lysate to a microplate well containing the caspase substrate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Compare the signal from the treated cells to that of the untreated control to determine the fold-increase in caspase activity.

Visualizations

2_4_5_THBA 2,4,5-THBA Cell Cancer Cell (e.g., HL-60) 2_4_5_THBA->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Caspases Caspase Activation Mitochondria->Caspases ATP Decreased Intracellular ATP Mitochondria->ATP Apoptosis Apoptosis Caspases->Apoptosis cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed->Incubate_24h Treat Treat with 2,4,5-THBA Incubate_24h->Treat Incubate_Xh Incubate for 24/48/72h Treat->Incubate_Xh Add_MTT Add MTT Reagent Incubate_Xh->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Read Absorbance at 570nm Solubilize->Read

References

Experimental Applications of 2,4,5-Trihydroxybenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note 1: Induction of a Parkinson's Disease Model in Rodents

Introduction:

2,4,5-Trihydroxybenzylamine, due to its structural similarity to the neurotoxin 6-hydroxydopamine, is hypothesized to be a selective catecholaminergic neurotoxin.[1][2] Its trihydroxylated phenyl ring makes it susceptible to oxidation, leading to the formation of reactive oxygen species (ROS) and quinones within dopaminergic and noradrenergic neurons.[1][3] This targeted neurotoxicity can be harnessed to create animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[2][4]

Principle:

Upon administration, this compound is expected to be taken up by catecholaminergic neurons via dopamine and norepinephrine transporters. Inside the neuron, the compound can undergo auto-oxidation, generating cytotoxic species such as hydrogen peroxide, superoxide radicals, and hydroxyl radicals.[3][5] This oxidative stress leads to mitochondrial dysfunction, protein aggregation, and ultimately, apoptotic cell death of the targeted neurons, mimicking the pathology of Parkinson's disease.[1][6]

Potential Applications in Drug Development:

  • Screening of Neuroprotective Agents: The this compound-induced animal model can serve as a platform to evaluate the efficacy of novel therapeutic agents aimed at protecting dopaminergic neurons from degeneration.

  • Target Validation: This model can be used to investigate the role of specific cellular pathways in neurodegeneration and to validate new drug targets.

  • Biomarker Discovery: Analysis of physiological and biochemical changes in the model can aid in the discovery of biomarkers for early diagnosis and disease progression monitoring of Parkinson's disease.

Experimental Protocol 1: Unilateral Intracerebral Injection of this compound in Rats to Model Parkinson's Disease

Objective: To induce a unilateral lesion of the nigrostriatal pathway in rats, a key pathological feature of Parkinson's disease.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Ascorbic acid (to prevent oxidation of the compound in solution)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Standard surgical tools (scalpel, forceps, etc.)

  • Suturing material

  • Warming pad

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the housing facility for at least one week prior to surgery.

    • Fast the animals overnight before surgery with free access to water.

    • Anesthetize the rat using an appropriate anesthetic protocol and mount it on the stereotaxic frame.

  • Preparation of this compound Solution:

    • Prepare a fresh solution of this compound hydrochloride in sterile saline containing 0.02% (w/v) ascorbic acid. A typical concentration for a related compound, 6-OHDA, is 2-4 µg/µL (free base). The optimal concentration for this compound should be determined empirically.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Stereotaxic Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and mark the injection site coordinates for the medial forebrain bundle (MFB) or the striatum relative to bregma. Example coordinates for the MFB in rats are: AP -4.4 mm, ML ±1.2 mm, DV -7.8 mm from the skull surface.

    • Drill a small hole through the skull at the marked coordinates.

    • Lower the Hamilton syringe needle slowly to the target depth.

    • Infuse the this compound solution at a slow rate (e.g., 1 µL/min). The total volume is typically 2-4 µL.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

    • Suture the scalp incision.

  • Post-operative Care:

    • Administer analgesics as per institutional guidelines.

    • Place the animal on a warming pad until it recovers from anesthesia.

    • Provide soft, palatable food and easy access to water.

    • Monitor the animal's weight and general health daily for the first week.

  • Behavioral Assessment (2-4 weeks post-surgery):

    • Perform behavioral tests to assess motor deficits, such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.

Expected Outcome:

A successful unilateral lesion will result in a significant loss of dopaminergic neurons in the ipsilateral substantia nigra and a reduction of dopamine levels in the striatum. This will manifest as contralateral motor deficits in the behavioral tests.

Application Note 2: In Vitro Assessment of Antioxidant and Pro-oxidant Activity

Introduction:

Polyhydroxylated aromatic compounds, such as this compound, can exhibit both antioxidant and pro-oxidant properties depending on the cellular environment.[7][8] The presence of multiple hydroxyl groups on the aromatic ring allows the molecule to donate hydrogen atoms to scavenge free radicals, thus acting as an antioxidant.[9] Conversely, under certain conditions (e.g., in the presence of transition metal ions), these compounds can undergo auto-oxidation and generate reactive oxygen species, exhibiting pro-oxidant activity.[3]

Principle:

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The pro-oxidant activity can be assessed by measuring the generation of reactive oxygen species in cellular or cell-free systems.

Potential Applications:

  • Characterization of a Novel Compound: Determining the antioxidant and pro-oxidant profile of this compound is a crucial step in its pharmacological characterization.

  • Drug Discovery: Understanding the redox properties of this compound could inform its potential use as a therapeutic agent for diseases associated with oxidative stress or, conversely, as a cytotoxic agent in cancer therapy.

Experimental Protocol 2: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound in a cell-free system.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Prepare a series of dilutions of the test compound and the positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Quantitative Data

Note: The following data is for the structurally related compound 6-hydroxydopamine (6-OHDA) and is provided as a reference for potential experimental outcomes with this compound.

ParameterValueCell/Animal ModelReference
In Vivo Neurotoxicity
Dopamine Depletion>95%Mouse Striatum--INVALID-LINK--[10]
Lesion Success Rate89%Mouse--INVALID-LINK--[10]
Mortality Rate13.3%Mouse--INVALID-LINK--[10]
In Vitro Activity
IC50 (DPPH Assay)To be determined--

Synthesis Protocol (Hypothetical)

Objective: To synthesize this compound from a suitable precursor. This protocol is adapted from the synthesis of other hydroxybenzylamines.

Reaction Scheme: Reduction of 2,4,5-Trihydroxybenzaldehyde oxime.

Materials:

  • 2,4,5-Trihydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Synthesis of 2,4,5-Trihydroxybenzaldehyde Oxime:

    • Dissolve 2,4,5-Trihydroxybenzaldehyde, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and precipitate the oxime by adding cold water.

    • Filter and dry the product.

  • Reduction of the Oxime to this compound:

    • Caution: LiAlH4 is a highly reactive and pyrophoric reagent. This step should be performed by experienced chemists under an inert atmosphere (e.g., nitrogen or argon).

    • Suspend LiAlH4 in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Dissolve the 2,4,5-Trihydroxybenzaldehyde oxime in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.

    • After the addition is complete, reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and wash them with THF.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude product in water and acidify with HCl.

    • Wash with ethyl acetate to remove any non-basic impurities.

    • Basify the aqueous layer with sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield this compound.

    • Further purification can be achieved by chromatography if necessary.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Dopaminergic Neuron 2,4,5-THBA This compound DAT Dopamine Transporter (DAT) 2,4,5-THBA->DAT Uptake THBA_in Intracellular This compound DAT->THBA_in Auto_oxidation Auto-oxidation THBA_in->Auto_oxidation ROS Reactive Oxygen Species (ROS) Auto_oxidation->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of this compound neurotoxicity.

G start Start animal_prep Animal Preparation (Anesthesia, Stereotaxic Mounting) start->animal_prep surgery Stereotaxic Injection (Unilateral, MFB or Striatum) animal_prep->surgery solution_prep Prepare 2,4,5-THBA Solution solution_prep->surgery post_op Post-operative Care (Analgesia, Monitoring) surgery->post_op behavioral Behavioral Assessment (2-4 weeks post-op) post_op->behavioral histology Histological Analysis (Immunohistochemistry for TH) behavioral->histology end End histology->end

Caption: Experimental workflow for in vivo neurotoxicity studies.

G start Start prepare_solutions Prepare DPPH, Test Compound, and Positive Control Solutions start->prepare_solutions plate_setup Add DPPH and Test Compound/ Control to 96-well Plate prepare_solutions->plate_setup incubation Incubate in Dark (30 minutes) plate_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and Determine IC50 measurement->calculation end End calculation->end

Caption: Workflow for in vitro DPPH radical scavenging assay.

References

Application Notes for 6-Hydroxydopamine (6-OHDA) as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding in the requested topic, "2,4,5-Trihydroxybenzylamine." Extensive research reveals a significant lack of scientific literature and data pertaining to this specific compound as a research tool. However, the structurally similar and extensively studied neurotoxin, 2,4,5-Trihydroxyphenethylamine , more commonly known as 6-hydroxydopamine (6-OHDA) , is a cornerstone of neurobiological research, particularly in the creation of animal models for Parkinson's disease.

Given the high likelihood that the intended subject of inquiry is 6-hydroxydopamine, this document will provide detailed application notes and protocols for its use as a research tool, in line with the original request's core requirements. Should information on "this compound" become available, this document will be updated accordingly.

Introduction

6-hydroxydopamine (2,4,5-trihydroxyphenethylamine) is a synthetic, neurotoxic organic compound used to selectively destroy dopaminergic and noradrenergic neurons.[1] Its primary application in research is to induce Parkinsonism in animal models by lesioning the nigrostriatal dopamine pathway, thereby facilitating the study of Parkinson's disease pathogenesis and the development of novel therapeutic strategies.[1]

Mechanism of Action

The neurotoxicity of 6-OHDA is multifaceted and primarily initiated by its selective uptake into catecholaminergic neurons via dopamine (DAT) and norepinephrine (NET) transporters.[1] To achieve selective destruction of dopaminergic neurons, 6-OHDA is often co-administered with a norepinephrine reuptake inhibitor, such as desipramine.[1] Once inside the neuron, 6-OHDA exerts its toxic effects through several mechanisms:

  • Generation of Reactive Oxygen Species (ROS): 6-OHDA readily auto-oxidizes to form a quinone species, hydrogen peroxide (H₂O₂), and superoxide radicals. This process is a major contributor to oxidative stress and subsequent neuronal cell death.[1]

  • Mitochondrial Dysfunction: 6-OHDA can directly inhibit mitochondrial respiratory chain complexes, leading to a deficit in ATP production and an increase in ROS generation.

  • Cytosolic Enzyme Inhibition: Key enzymes involved in catecholamine synthesis and degradation, such as tyrosine hydroxylase, can be inhibited by 6-OHDA and its reactive metabolites.

Experimental Applications

  • Creation of Parkinson's Disease Models: The most common application of 6-OHDA is the creation of animal models of Parkinson's disease. This is typically achieved by stereotaxic injection into specific brain regions, such as the substantia nigra pars compacta (SNc), the medial forebrain bundle (MFB), or the striatum.

  • Studying Neuroprotective Strategies: The 6-OHDA lesion model is widely used to evaluate the efficacy of potential neuroprotective agents that can mitigate dopaminergic neuron loss.

  • Investigating Neuroinflammatory Processes: 6-OHDA-induced neurodegeneration is associated with a robust inflammatory response, making it a useful model to study the role of microglia and astrocytes in neurodegenerative processes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of 6-OHDA as a research tool.

ParameterSpeciesBrain RegionDose/ConcentrationEffectReference
Noradrenaline Depletion RatWhole Brain200 µg (intraventricular)Rapid depletion within 2 hours[2]
Dopamine Depletion RatWhole Brain200 µg (intraventricular)Depletion observed from 2 days post-injection[2]
Behavioral Changes Rat-200 µg (intraventricular)Sedation, lethargy, reduced spontaneous activity for up to 8 days[2]
In Vitro Neurotoxicity Rat Fetal Mesencephalic Cells-10 - 100 µMDestruction of both dopaminergic and non-dopaminergic neurons[3]
Norepinephrine Depletion RatBrain25 - 100 µg (intracisternal)Dose-dependent reduction[4]
Dopamine Depletion RatBrain25 - 100 µg (intracisternal)Dose-dependent reduction (less pronounced than norepinephrine)[4]

Experimental Protocols

Protocol 1: In Vivo 6-OHDA Lesioning in Rats to Model Parkinson's Disease

Objective: To selectively destroy dopaminergic neurons in the substantia nigra to create a unilateral lesion model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • 6-hydroxydopamine hydrochloride (Sigma-Aldrich)

  • Ascorbic acid (0.02% in sterile saline)

  • Desipramine hydrochloride (selective norepinephrine reuptake inhibitor)

  • Ketamine/Xylazine anesthetic cocktail

  • Stereotaxic apparatus

  • Hamilton syringe (10 µl)

  • Surgical tools

Procedure:

  • Animal Preparation: Anesthetize the rat with Ketamine/Xylazine and place it in the stereotaxic apparatus. Ensure the head is level.

  • Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.

  • 6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 4 µg/µl. Keep the solution on ice and protected from light to prevent oxidation.

  • Stereotaxic Injection:

    • Drill a small burr hole in the skull over the target injection site (e.g., substantia nigra pars compacta).

    • Lower the Hamilton syringe needle to the predetermined coordinates.

    • Infuse 2 µl of the 6-OHDA solution at a rate of 0.5 µl/min.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines.

  • Behavioral Assessment: After a recovery period (typically 2-3 weeks), assess the lesion efficacy using behavioral tests such as the apomorphine- or amphetamine-induced rotation test.

Protocol 2: In Vitro Assessment of 6-OHDA Neurotoxicity

Objective: To determine the cytotoxic effects of 6-OHDA on dopaminergic neuronal cell lines (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 6-hydroxydopamine hydrochloride

  • Ascorbic acid (0.02% in sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • 6-OHDA Treatment:

    • Prepare a stock solution of 6-OHDA in 0.02% ascorbic acid-PBS.

    • Prepare serial dilutions of 6-OHDA in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Remove the old medium from the cells and add 100 µl of the 6-OHDA-containing medium to each well. Include a vehicle control group (medium with ascorbic acid only).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µl of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µl of solubilization solution to each well and incubate overnight at 37°C.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations

Caption: Mechanism of 6-hydroxydopamine (6-OHDA) neurotoxicity.

Experimental_Workflow Start Start: In Vivo 6-OHDA Lesioning Animal_prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Start->Animal_prep Desipramine Desipramine Pre-treatment (i.p.) Animal_prep->Desipramine 6OHDA_prep Prepare 6-OHDA Solution (in Ascorbic Acid-Saline) Desipramine->6OHDA_prep Injection Stereotaxic Injection of 6-OHDA into SNc 6OHDA_prep->Injection Post_op Post-operative Care Injection->Post_op Behavioral Behavioral Assessment (e.g., Rotation Test) Post_op->Behavioral End End: Parkinson's Model Established Behavioral->End

Caption: Experimental workflow for in vivo 6-OHDA lesioning.

References

Application Notes and Protocols for the Quantification of 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,5-Trihydroxybenzylamine (THBA) is a compound of interest in various fields, including pharmacology and materials science, due to its structural similarity to known bioactive molecules and its potential as a building block for novel polymers. Accurate quantification of THBA is crucial for research, development, and quality control purposes. This document provides detailed application notes and proposed protocols for the quantification of THBA using common analytical techniques. While specific validated methods for THBA are not widely published, the following protocols are based on established methods for analogous compounds and provide a strong starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds. The phenolic hydroxyl groups and the benzene ring in THBA allow for strong UV absorbance, making this a suitable method.

Quantitative Data Summary

The following table outlines the expected performance characteristics of a developed HPLC-UV method for THBA quantification. These values are targets for method validation.

ParameterExpected Value
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL
Linear Range 0.1 - 100 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Experimental Protocol

1.1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.

1.2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (0.1%) or Phosphoric acid (0.1%)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

1.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 280 nm (based on the expected absorbance of a trihydroxylated aromatic compound)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B (re-equilibration)

1.4. Sample Preparation:

  • For biological samples, a protein precipitation step with acetonitrile or methanol followed by centrifugation and filtration of the supernatant is recommended.

  • For formulation samples, dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

1.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the THBA standard injections against their known concentrations.

  • Determine the concentration of THBA in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Prep_Sample Dissolve/Extract & Filter Sample->Prep_Sample Standard Standard Prep_Standard Prepare Serial Dilutions Standard->Prep_Standard HPLC HPLC System Prep_Sample->HPLC Inject Prep_Standard->HPLC Inject Detector UV Detector (280 nm) HPLC->Detector Calibration Calibration Curve (Peak Area vs. Conc.) Detector->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for THBA quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.

Quantitative Data Summary

The following table outlines the expected performance characteristics for an LC-MS/MS method for THBA quantification.

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linear Range 0.1 - 1000 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%
Experimental Protocol

2.1. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. Reagents and Solutions:

  • Same as for HPLC-UV, with the addition of an internal standard (IS), if available (e.g., a stable isotope-labeled THBA).

2.3. Chromatographic Conditions:

  • A C18 or HILIC column may be used depending on the polarity of potential interferences.

  • A faster gradient than in HPLC-UV is typically employed.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

2.4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): The protonated molecular ion of THBA ([M+H]⁺).

    • Product Ions (Q3): Two to three stable fragment ions should be selected after collision-induced dissociation (CID). These transitions need to be determined experimentally by infusing a standard solution of THBA.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.

2.5. Sample Preparation:

  • Solid-phase extraction (SPE) is recommended for complex matrices to minimize matrix effects.

  • Protein precipitation or liquid-liquid extraction can also be used.

  • The internal standard should be added to all samples and standards at a fixed concentration early in the preparation process.

2.6. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample + Internal Standard SPE Solid-Phase Extraction Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC Injection ESI ESI Source UHPLC->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS Integration Peak Area Integration (Analyte/IS Ratio) MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for THBA quantification by LC-MS/MS.

Spectrophotometric Quantification

A simple and rapid spectrophotometric method can be developed based on a color-forming reaction. This is suitable for in-process control or for the analysis of simple formulations where high selectivity is not required.

Quantitative Data Summary
ParameterExpected Value
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantification (LOQ) 2 - 5 µg/mL
Linear Range 2 - 50 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%
Experimental Protocol

This proposed method is based on the oxidative coupling of phenols.

3.1. Instrumentation:

  • UV-Vis Spectrophotometer

3.2. Reagents and Solutions:

  • Buffer Solution: Phosphate buffer (pH 7.0).

  • Oxidizing Agent: Potassium ferricyanide solution (e.g., 0.1 M).

  • Coupling Agent: 4-Aminoantipyrine (4-AAP) solution (e.g., 20 mM).

  • Standard Stock Solution: 1 mg/mL of THBA in methanol.

  • Working Standards: Dilute the stock solution with deionized water to prepare standards in the range of 2 - 50 µg/mL.

3.3. Assay Procedure:

  • To 1 mL of each standard or sample solution in a test tube, add 1 mL of the phosphate buffer.

  • Add 0.5 mL of the 4-AAP solution and mix well.

  • Add 0.5 mL of the potassium ferricyanide solution and mix.

  • Allow the reaction to proceed for 15 minutes at room temperature for color development.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 490-520 nm) against a reagent blank.

3.4. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of THBA in the samples from the calibration curve.

Logical Relationship Diagram

Spectro_Pathway THBA This compound Intermediate Oxidized Intermediate THBA->Intermediate + Oxidant AAP 4-Aminoantipyrine Oxidant K3[Fe(CN)6] Product Colored Product Intermediate->Product + 4-AAP

Caption: Reaction pathway for spectrophotometric detection.

Application Notes and Protocols for In Vivo Administration of 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,5-Trihydroxybenzylamine is a phenolic amine whose biological activities and in vivo effects are currently under-explored. Based on the chemical structure, which is analogous to known neurotoxins and neuroprotective agents, a primary application for in vivo studies would be in the field of neuroscience, particularly in models of neurodegenerative diseases. Structurally related compounds, such as 6-hydroxydopamine (6-OHDA), are utilized to induce Parkinson's-like neurodegeneration in animal models. Conversely, other phenolic compounds have demonstrated neuroprotective and antioxidant properties. These application notes provide a hypothetical framework for the in vivo administration of this compound to investigate its potential neuroprotective effects.

Potential Signaling Pathways

Based on the activities of structurally similar phenolic compounds and benzylamines, this compound could potentially modulate signaling pathways involved in oxidative stress and neuronal survival. A proposed pathway is the activation of antioxidant response elements (ARE) and neurotrophic factor signaling.

G 2_4_5_THBA This compound ROS Reactive Oxygen Species (ROS) 2_4_5_THBA->ROS Scavenges Nrf2 Nrf2 2_4_5_THBA->Nrf2 Activates BDNF_TrkB BDNF/TrkB Signaling 2_4_5_THBA->BDNF_TrkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1 Keap1 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection PI3K_Akt PI3K/Akt Pathway BDNF_TrkB->PI3K_Akt CREB CREB PI3K_Akt->CREB Neuronal_Survival Neuronal Survival and Growth CREB->Neuronal_Survival Neuronal_Survival->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Quantitative Data from Related Compounds

Due to the lack of specific data for this compound, the following table summarizes in vivo administration details for a structurally related compound, 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. This data is provided as a reference for designing initial studies.

CompoundAnimal ModelRoute of AdministrationDose/ConcentrationVehiclePurpose
6-Hydroxydopamine (6-OHDA)MouseIntracerebral (striatal) injection2-4 µg in 1-2 µL0.9% Saline with 0.02% ascorbic acidInduction of nigrostriatal dopamine neuron degeneration
6-Hydroxydopamine (6-OHDA)RatIntracerebral (medial forebrain bundle) injection8-16 µg in 4 µL0.9% Saline with 0.02% ascorbic acidInduction of unilateral Parkinson's disease model

Experimental Protocols

The following are proposed experimental protocols for the in vivo administration of this compound. These protocols are hypothetical and require thorough validation.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable solution of this compound for injection.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline (0.9% NaCl)

  • Ascorbic acid (as an antioxidant to prevent auto-oxidation)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Protocol:

  • Determine the desired concentration of this compound for injection. For initial studies, a range of concentrations should be prepared for dose-response evaluation.

  • Prepare the vehicle solution: sterile saline (0.9% NaCl) containing 0.02% (w/v) ascorbic acid. The ascorbic acid helps to prevent the oxidation of the trihydroxy-substituted benzene ring.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound salt.

  • Dissolve the compound in the vehicle solution. Gentle warming or vortexing may be required to aid dissolution.

  • Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution protected from light and at 4°C. Due to the potential for oxidation, freshly prepared solutions are recommended for each experiment.

In Vivo Administration in a Mouse Model of Neurodegeneration

Objective: To administer this compound to mice to assess its potential neuroprotective effects in a model of neurodegeneration. A common model is the 6-OHDA-induced lesion model of Parkinson's disease.

Experimental Workflow:

G cluster_pre Pre-treatment Phase cluster_treatment Treatment and Lesioning Phase cluster_post Post-lesion Assessment Phase Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Behavior Baseline Behavioral Testing (e.g., rotarod, open field) Animal_Acclimatization->Baseline_Behavior THBA_Admin 2,4,5-THBA or Vehicle Administration (e.g., i.p.) Baseline_Behavior->THBA_Admin 6_OHDA_Lesion Intracerebral 6-OHDA Injection (Day 0) THBA_Admin->6_OHDA_Lesion Post_Behavior Post-lesion Behavioral Testing (e.g., apomorphine-induced rotations) 6_OHDA_Lesion->Post_Behavior Tissue_Collection Tissue Collection (e.g., Day 21) Post_Behavior->Tissue_Collection Histology Histological Analysis (e.g., Tyrosine Hydroxylase staining) Tissue_Collection->Histology Biochemistry Biochemical Analysis (e.g., HPLC for dopamine levels) Tissue_Collection->Biochemistry

Caption: Experimental workflow for assessing neuroprotective effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Prepared this compound solution and vehicle

  • 6-OHDA solution (prepared as described in the literature)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Baseline Behavioral Testing: Conduct baseline behavioral tests to ensure all animals exhibit normal motor function.

  • Grouping: Randomly assign animals to experimental groups (e.g., Sham, Vehicle + 6-OHDA, 2,4,5-THBA [low dose] + 6-OHDA, 2,4,5-THBA [high dose] + 6-OHDA).

  • Pre-treatment: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection) for a specified period before the 6-OHDA lesioning. A daily administration for 7 days is a common pre-treatment paradigm.

  • Stereotaxic Surgery for 6-OHDA Lesioning:

    • Anesthetize the mouse and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the coordinates corresponding to the desired brain region (e.g., striatum or medial forebrain bundle).

    • Slowly infuse 6-OHDA solution using a Hamilton syringe.

    • After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

    • Suture the scalp incision and provide post-operative care, including analgesics and a warming pad.

  • Post-lesion Behavioral Assessment: At specified time points after surgery (e.g., 1, 2, and 3 weeks), perform behavioral tests to assess the extent of the lesion and any therapeutic effects of this compound. For unilateral 6-OHDA lesions, apomorphine- or amphetamine-induced rotation tests are commonly used.

  • Tissue Collection and Analysis:

    • At the end of the experiment, humanely euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and process them for histological analysis (e.g., immunohistochemistry for tyrosine hydroxylase to visualize dopaminergic neurons) and biochemical analysis (e.g., HPLC to measure dopamine and its metabolites).

Conclusion

The provided application notes and protocols offer a foundational approach for the in vivo investigation of this compound. Given the absence of specific data for this compound, it is imperative that initial studies focus on determining its in vitro biological activity, toxicity profile, and pharmacokinetic properties. These preliminary data will be crucial for refining the proposed in vivo protocols and ensuring scientifically robust and ethically sound research. Researchers are strongly encouraged to consult relevant literature for detailed methodologies on the specific animal models and analytical techniques they plan to employ.

Application Notes and Protocols for the Analytical Detection of 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trihydroxybenzylamine is a compound of interest in various fields, including pharmacology and toxicology, due to its structural similarity to endogenous neurotransmitters and potential neurotoxic properties. Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices, from simple solutions to complex biological samples. This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and an electrochemical approach. While specific validated methods for this analyte are not widely published, the following protocols are based on established analytical principles for structurally related compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds. The presence of the trihydroxyphenyl chromophore in this compound allows for sensitive detection using a UV detector.

Experimental Protocol

a. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, vortex mixer, and centrifuge.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Reference standard of this compound.

b. Preparation of Standards and Mobile Phase

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common mobile phase for such analytes. A starting point could be 20:80 (v/v) acetonitrile:water with 0.1% formic acid.[1] The exact ratio should be optimized for best peak shape and retention time.

c. Chromatographic Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 20:80, v/v) containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Based on the structure, a wavelength in the range of 270-285 nm should be optimal. This should be confirmed by acquiring a UV spectrum of the standard.

d. Sample Preparation

  • For simple matrices (e.g., reaction mixtures), dilute the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • For complex matrices, a more extensive sample cleanup such as solid-phase extraction may be required.

e. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterProposed Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

Experimental Protocol

a. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • Reference standards for this compound and a suitable internal standard (e.g., a stable isotope-labeled version).

b. Preparation of Standards and Solutions

  • Prepare stock and working standards of this compound and the internal standard in a suitable solvent (e.g., methanol).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

c. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for re-equilibration.[2]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM). The precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

    • Hypothetical MRM Transitions (based on a molecular weight of 155.15 g/mol for the neutral molecule and protonated precursor [M+H]⁺ of m/z 156.1):

      • Quantifier: 156.1 -> 139.1 (loss of NH₃)

      • Qualifier: 156.1 -> 121.1 (further fragmentation)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

d. Sample Preparation (for Plasma)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Quantitative Data Summary (Hypothetical)
ParameterProposed Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS Workflow for Plasma Samples.

Electrochemical Detection

The trihydroxy-substituted benzene ring of this compound is electrochemically active and can be readily oxidized. This property allows for the development of a sensitive electrochemical sensor for its detection.

Experimental Protocol

a. Instrumentation and Materials

  • Potentiostat.

  • Three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode - GCE).

    • Reference Electrode (e.g., Ag/AgCl).

    • Counter Electrode (e.g., Platinum wire).

  • Electrochemical cell.

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).[4]

  • Reference standard of this compound.

b. Electrode Preparation

  • Polish the GCE with alumina slurry on a polishing cloth to a mirror-like finish.

  • Rinse thoroughly with deionized water and sonicate in water and ethanol.

  • The sensitivity can be enhanced by modifying the electrode surface with materials like graphene oxide or metallic nanoparticles.[4]

c. Electrochemical Measurement

  • Technique: Differential Pulse Voltammetry (DPV) is often used for quantitative analysis due to its good sensitivity and resolution.

  • Procedure:

    • Place a known volume of the supporting electrolyte in the electrochemical cell.

    • Immerse the electrodes and run a blank DPV scan over a potential range (e.g., 0 to +1.0 V vs. Ag/AgCl).

    • Add a known concentration of this compound to the cell, stir, and let it equilibrate.

    • Run the DPV scan and record the oxidation peak current.

    • Create a calibration curve by plotting the peak current against the concentration.

Quantitative Data Summary (Hypothetical)
ParameterProposed Value
Linear Range0.1 - 50 µM
Limit of Detection (LOD)30 nM
Precision (%RSD)< 6%

Principle of Detection Diagram

Electrochemical_Principle Analyte This compound (in solution) WE Working Electrode (e.g., GCE) Analyte->WE Adsorption/Diffusion Oxidation Oxidation (Loss of electrons) WE->Oxidation Applied Potential Current Measured Current (Proportional to Concentration) Oxidation->Current

Caption: Principle of Electrochemical Detection.

Hypothetical Signaling Pathway Interaction

Given the structural similarity of this compound to catecholamines, it could potentially interact with dopaminergic or adrenergic signaling pathways. For instance, it might act as a competitive inhibitor at dopamine receptors or transporters, leading to neurotoxic effects.

Signaling_Pathway THBA 2,4,5-Trihydroxy- benzylamine Dopamine_Receptor Dopamine Receptor THBA->Dopamine_Receptor Inhibition G_Protein G-Protein Dopamine_Receptor->G_Protein Activation Blocked Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation Blocked cAMP cAMP Adenylyl_Cyclase->cAMP Production Decreased PKA Protein Kinase A cAMP->PKA Cellular_Response Altered Cellular Response (e.g., Neurotoxicity) PKA->Cellular_Response

Caption: Hypothetical Dopaminergic Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trihydroxybenzylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the initial synthesis of the precursor 2,4,5-Trihydroxybenzaldehyde followed by its reductive amination.

Issue 1: Low yield in the synthesis of 2,4,5-Trihydroxybenzaldehyde.

  • Question: My synthesis of 2,4,5-Trihydroxybenzaldehyde from pyrogallol results in a low yield. What are the possible causes and solutions?

  • Answer: Low yields in the formylation of pyrogallol are often due to side reactions. Direct formylation can be inefficient. A more effective method involves a three-step process of phenolic hydroxyl protection, formylation, and subsequent deprotection. This approach can significantly improve yield and purity by minimizing side reactions. For instance, protecting two adjacent hydroxyl groups before formylation has been shown to be an effective strategy in the synthesis of similar trihydroxybenzaldehydes.[1]

Issue 2: Difficulty in the purification of 2,4,5-Trihydroxybenzaldehyde.

  • Question: I am struggling to purify the 2,4,5-Trihydroxybenzaldehyde intermediate. What purification strategies are recommended?

  • Answer: Purification challenges often arise from the presence of side products from the formylation reaction. If you are using a direct formylation method, multiple purifications may be necessary, leading to a loss of yield. Employing a protection group strategy during the synthesis can lead to a cleaner crude product that is easier to purify. Recrystallization from a suitable solvent system, such as a mixture of ethanol and ether, has been reported for the purification of similar hydroxybenzaldehydes.

Issue 3: Incomplete conversion during the reductive amination step.

  • Question: The conversion of 2,4,5-Trihydroxybenzaldehyde to this compound is incomplete. How can I drive the reaction to completion?

  • Answer: Incomplete conversion in reductive amination can be due to several factors. The equilibrium between the aldehyde/ketone and the imine intermediate might not favor imine formation.[2] Shifting this equilibrium by removing water, for example by using molecular sieves, can be beneficial. Additionally, the choice of reducing agent and reaction conditions are crucial. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[3] For the reduction of the imine in the presence of the aldehyde, a selective reducing agent like sodium cyanoborohydride (NaBH3CN) is often preferred as it reduces iminium ions much faster than aldehydes or ketones.[3]

Issue 4: Formation of side products during reductive amination.

  • Question: I am observing the formation of side products during the reductive amination of 2,4,5-Trihydroxybenzaldehyde. What are these side products and how can I avoid them?

  • Answer: A common side reaction in reductive amination with primary amines (or ammonia) is over-alkylation, leading to the formation of secondary and tertiary amines.[4] To minimize this, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be employed. Using a large excess of the amine source (e.g., ammonia) can also favor the formation of the primary amine. Another potential side product is the alcohol formed from the reduction of the starting aldehyde. This can be minimized by using a reducing agent that is selective for the imine, such as sodium cyanoborohydride.[3]

Issue 5: Product degradation during workup and purification.

  • Question: My final product, this compound, seems to be degrading during purification. How can I improve its stability?

  • Answer: Polyhydroxybenzylamines, like catecholamines, are susceptible to oxidation, especially at neutral or basic pH.[5][6] It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Acidifying the workup and purification solutions to a pH of 2.0-3.0 can significantly improve the stability of the product.[5][6] Storage of the final product should also be under acidic conditions and at low temperatures (-20°C or -80°C).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A common and effective route is a two-step synthesis. The first step is the synthesis of the precursor, 2,4,5-Trihydroxybenzaldehyde, from a suitable starting material like 1,2,4-trihydroxybenzene (hydroxyhydroquinone). The second step is the reductive amination of the aldehyde to the desired benzylamine.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Controlling regioselectivity and avoiding side reactions during the formylation of the polyhydroxylated aromatic ring to produce the aldehyde precursor.

  • Achieving selective amination to the primary amine without significant formation of secondary or tertiary amine byproducts.

  • Preventing oxidation of the electron-rich aromatic ring and the resulting amine product, which are sensitive to air and certain reaction conditions.

  • Purification of the final product , which can be challenging due to its polarity and potential instability.

Q3: Which reducing agents are suitable for the reductive amination of 2,4,5-Trihydroxybenzaldehyde?

A3: Several reducing agents can be used for reductive amination, each with its own advantages and disadvantages.

  • Sodium cyanoborohydride (NaBH3CN): This is a mild and selective reducing agent that is often preferred for one-pot reductive aminations because it reduces imines much faster than aldehydes.[3] However, it generates toxic cyanide waste.

  • Sodium triacetoxyborohydride (NaBH(OAc)3): This is another mild and selective reducing agent that is a good alternative to NaBH3CN, avoiding the use of cyanide. It is effective for a wide range of substrates.

  • Sodium borohydride (NaBH4): While less expensive, NaBH4 can also reduce the starting aldehyde. Therefore, it is typically used in a stepwise procedure where the imine is formed first before the addition of the reducing agent.

  • Catalytic Hydrogenation: Using a catalyst like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas is another option. This method is considered a green chemistry approach.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the aldehyde synthesis and the reductive amination can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting material and the formation of the product.

Q5: What are the recommended storage conditions for this compound?

A5: Due to its susceptibility to oxidation, this compound should be stored as a salt (e.g., hydrochloride salt) under an inert atmosphere, protected from light, and at low temperatures (preferably -20°C or lower). Solutions should be prepared freshly before use and should be acidified to a pH of 2.0-3.0 to enhance stability.[5][6]

Data Presentation

Table 1: Synthesis of Trihydroxybenzaldehyde Precursors - Reaction Conditions and Yields

Starting MaterialReagents and ConditionsProductYield (%)Reference
Pyrogallol1. Diphenyl carbonate, triethylamine, methyl tert-butyl ether (protection) 2. Formylation 3. Deprotection2,3,4-TrihydroxybenzaldehydeHigh[1]
Catechol, Glyoxylic acid1. Condensation (alkaline) 2. Air catalytic oxidation3,4-Dihydroxybenzaldehyde72.3-90.7CN101676253B
p-HydroxybenzaldehydeAmmonia, Raney nickel, H2 (100 atm), ethanol4-Hydroxybenzylamine85US04391805

Note: Specific yield for 2,4,5-Trihydroxybenzaldehyde synthesis was not found in the provided search results. The table presents data for structurally similar compounds to provide a general reference.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trihydroxybenzaldehyde (Hypothetical protocol based on similar syntheses)

Disclaimer: This is a generalized protocol based on methods for similar compounds, as a specific protocol for 2,4,5-Trihydroxybenzaldehyde was not available in the search results. Optimization will be necessary.

  • Protection: In a round-bottom flask, dissolve 1,2,4-trihydroxybenzene in a suitable solvent like methyl tert-butyl ether. Add triethylamine followed by a protecting group reagent (e.g., diphenyl carbonate) to selectively protect the more reactive adjacent hydroxyl groups. Reflux the mixture for several hours.

  • Work-up: After cooling, wash the organic layer with an aqueous base solution (e.g., NaOH) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Formylation: Dissolve the protected intermediate in a suitable solvent and cool to 0°C. Add a formylating agent (e.g., dichloromethyl methyl ether with a Lewis acid catalyst like TiCl4). Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with water. The deprotection of the protecting group may occur during the work-up or may require a separate step, such as heating in water or acidic conditions.

  • Purification: Extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain pure 2,4,5-Trihydroxybenzaldehyde.

Protocol 2: Synthesis of this compound via Reductive Amination

Disclaimer: This protocol is a general guideline based on standard reductive amination procedures and should be adapted and optimized for the specific substrate.

  • Imine Formation (Stepwise approach): In a round-bottom flask, dissolve 2,4,5-Trihydroxybenzaldehyde in a suitable solvent (e.g., methanol). Add a solution of ammonia in methanol (or an ammonium salt like ammonium acetate). Stir the mixture at room temperature for a few hours to allow for imine formation. The reaction can be monitored by TLC or HPLC.

  • Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath. Slowly add a solution of a reducing agent (e.g., sodium borohydride in methanol) to the mixture.

  • Work-up: After the reduction is complete (as indicated by TLC/HPLC), carefully quench the reaction by adding an acidic solution (e.g., dilute HCl) to a pH of 2-3. This will also protonate the amine to form the more stable salt.

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system to yield this compound as its hydrochloride salt.

Visualizations

SynthesisWorkflow cluster_aldehyde Step 1: 2,4,5-Trihydroxybenzaldehyde Synthesis cluster_amine Step 2: Reductive Amination Start 1,2,4-Trihydroxybenzene Protection Protection of Hydroxyl Groups Start->Protection Formylation Formylation Protection->Formylation Deprotection Deprotection Formylation->Deprotection Aldehyde 2,4,5-Trihydroxybenzaldehyde Deprotection->Aldehyde Aldehyde_input 2,4,5-Trihydroxybenzaldehyde Imine_Formation Imine Formation Aldehyde_input->Imine_Formation Ammonia Ammonia/Ammonium Salt Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction Amine This compound Reduction->Amine

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree Start Problem Encountered During Synthesis LowYield Low Yield Start->LowYield PurificationIssue Purification Difficulty Start->PurificationIssue IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProducts Side Product Formation Start->SideProducts Degradation Product Degradation Start->Degradation LowYield_Cause1 Side reactions in formylation? LowYield->LowYield_Cause1 PurificationIssue_Cause1 Complex mixture from direct formylation? PurificationIssue->PurificationIssue_Cause1 IncompleteReaction_Cause1 Unfavorable imine equilibrium? IncompleteReaction->IncompleteReaction_Cause1 SideProducts_Cause1 Over-alkylation? SideProducts->SideProducts_Cause1 Degradation_Cause1 Oxidation of product? Degradation->Degradation_Cause1 LowYield_Solution1 Use protection/deprotection strategy. LowYield_Cause1->LowYield_Solution1 Yes PurificationIssue_Solution1 Employ protection strategy for cleaner crude. PurificationIssue_Cause1->PurificationIssue_Solution1 Yes IncompleteReaction_Solution1 Use dehydrating agent (e.g., molecular sieves). IncompleteReaction_Cause1->IncompleteReaction_Solution1 Yes IncompleteReaction_Cause2 Inefficient reduction? IncompleteReaction_Cause1->IncompleteReaction_Cause2 No IncompleteReaction_Solution2 Optimize pH (4-5) and use selective reducing agent (e.g., NaBH3CN). IncompleteReaction_Cause2->IncompleteReaction_Solution2 Yes SideProducts_Solution1 Use stepwise procedure or excess ammonia. SideProducts_Cause1->SideProducts_Solution1 Yes SideProducts_Cause2 Aldehyde reduction? SideProducts_Cause1->SideProducts_Cause2 No SideProducts_Solution2 Use imine-selective reducing agent (e.g., NaBH3CN). SideProducts_Cause2->SideProducts_Solution2 Yes Degradation_Solution1 Work under inert atmosphere, use degassed solvents, and acidify workup (pH 2-3). Degradation_Cause1->Degradation_Solution1 Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing 2,4,5-Trihydroxybenzylamine (Oxidopamine/6-OHDA) Dosage for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-Trihydroxybenzylamine, more commonly known as Oxidopamine or 6-hydroxydopamine (6-OHDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and addressing common challenges encountered when using this neurotoxin to create models of neurodegenerative diseases, particularly Parkinson's disease.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a neurotoxic compound, recognized in scientific literature as Oxidopamine or 6-hydroxydopamine (6-OHDA). It is a synthetic organic compound that, due to its structural similarity to the neurotransmitter dopamine, is selectively taken up by dopaminergic and noradrenergic neurons.[1] Its primary application in research is to induce the degeneration of these specific neuron populations to create animal models of Parkinson's disease and other disorders involving the catecholaminergic systems.[1][2][3]

Q2: How does 6-OHDA induce neuronal cell death?

A2: 6-OHDA is transported into catecholaminergic neurons via dopamine (DAT) and noradrenaline (NET) transporters.[1][3] Once inside the neuron, it undergoes auto-oxidation, leading to the formation of reactive oxygen species (ROS), including hydrogen peroxide and quinones. This process inhibits mitochondrial respiratory chain complexes I and IV, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death of the targeted neurons.[1][2]

Q3: What are the critical factors to consider when planning a 6-OHDA experiment?

A3: Several factors are crucial for a successful and reproducible 6-OHDA experiment:

  • Animal Model: The species and strain of the animal (e.g., rats, mice) will influence the appropriate dosage and stereotaxic coordinates.[4]

  • Injection Site: The choice of injection site—commonly the substantia nigra pars compacta (SNc), medial forebrain bundle (MFB), or striatum—will determine the nature and progression of the neuronal lesion.[2]

  • Dosage and Concentration: The amount of 6-OHDA administered is critical for achieving the desired level of neuronal depletion without causing excessive non-specific damage or high mortality.[5]

  • Co-administration of other drugs: To increase the selectivity of 6-OHDA for dopaminergic neurons, a noradrenaline reuptake inhibitor like desipramine is often administered prior to 6-OHDA injection.[4]

  • Post-operative care: Proper post-operative care is essential to minimize mortality, which can be significant, especially with more severe lesions.[6][7]

Troubleshooting Guide

Issue 1: High mortality rate post-surgery.

  • Possible Cause: The 6-OHDA dose may be too high, or the lesion may be too severe, leading to significant motor deficits that impair feeding and drinking.

  • Troubleshooting Steps:

    • Reduce the total amount of 6-OHDA injected.

    • Consider a striatal injection, which typically produces a more gradual and less severe lesion compared to MFB or SNc injections.

    • Implement a comprehensive post-operative care protocol, including supplemental hydration (e.g., subcutaneous saline or glucose), soft or moistened food placed on the cage floor, and external heat support to maintain body temperature.[6][7]

Issue 2: Inconsistent or incomplete neuronal lesion.

  • Possible Cause: Inaccurate stereotaxic injection, degradation of the 6-OHDA solution, or improper dosage calculation.

  • Troubleshooting Steps:

    • Verify the accuracy of your stereotaxic coordinates for the specific age, weight, and strain of your animal model.

    • Prepare fresh 6-OHDA solution immediately before use. 6-OHDA is highly unstable and readily oxidizes, which can be visually identified by a change in the solution's color to pink or brown.[2][3] The solution should be protected from light and kept on ice.[2]

    • Ensure the injection needle is left in place for a few minutes after the infusion to allow for diffusion and prevent backflow up the injection tract.[3][4]

    • Confirm the extent of the lesion using behavioral tests (e.g., apomorphine-induced rotations) and post-mortem histological analysis (e.g., tyrosine hydroxylase staining).[8][9]

Issue 3: Non-specific tissue damage at the injection site.

  • Possible Cause: High concentration of 6-OHDA, large injection volume, or rapid infusion rate.

  • Troubleshooting Steps:

    • Use a lower concentration of 6-OHDA while maintaining the desired total dose by adjusting the volume.

    • Infuse the solution at a slow and controlled rate (e.g., 0.1-1 µL/min) to allow for proper diffusion into the target tissue.[2][4]

    • Ensure the pH of the 6-OHDA solution is close to physiological pH.

Data Presentation

Table 1: Summary of 6-OHDA Dosage and Administration in Rodent Models of Parkinson's Disease

Animal ModelInjection Site6-OHDA Dose (per animal)VehicleKey OutcomesReference
RatMedial Forebrain Bundle (MFB)10 µg0.9% Saline with 0.1% Ascorbic AcidSevere dopaminergic nigrostriatal damage[3]
MouseMedial Forebrain Bundle (MFB)3 µg0.9% Sterile SalineProfound loss of dopaminergic nigro-striatal neurons[4]
MouseDorsal Striatum6 µg (in 2 µL per striatum)Not specifiedNearly total loss of dopamine innervation[6]
RatMedial Forebrain Bundle (MFB)4 µg/µL (total volume not specified)0.9% NaCl with 0.2 mg/mL Ascorbic AcidSignificant decrease in TH-positive neurons in the ipsilateral SNpc[8]
Zebrafish LarvaeImmersion20 µM - 85 µMWater with Ascorbic AcidBehavioral differences observed at ~20 µM; developmental delays at 85 µM[5]

Experimental Protocols

Protocol 1: Unilateral 6-OHDA Lesion in the Mouse Medial Forebrain Bundle (MFB)

This protocol is a summarized representation of a typical procedure. Researchers should consult detailed publications and institutional guidelines.

  • Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame.

  • Pre-treatment (optional but recommended): Thirty minutes prior to 6-OHDA injection, administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor to enhance 6-OHDA efficacy) via intraperitoneal injection.[4]

  • Surgical Procedure:

    • Expose the skull and identify the bregma.

    • Determine the stereotaxic coordinates for the MFB (e.g., AP: -1.2 mm, ML: -1.1 mm relative to Bregma).[4]

    • Drill a small hole in the skull at the determined coordinates.

  • 6-OHDA Injection:

    • Prepare a fresh solution of 6-OHDA in sterile saline containing ascorbic acid (e.g., 0.02-0.2%) to prevent oxidation.[2][8]

    • Slowly lower the injection needle to the target depth (e.g., DV: -5 mm).[4]

    • Infuse the 6-OHDA solution (e.g., 0.2 µl containing 3 µg of 6-OHDA) at a slow rate (e.g., 0.1 µl/min).[4]

    • Leave the needle in place for an additional 5 minutes to allow for diffusion.[4]

    • Slowly retract the needle.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia, hydration, and nutritional support. Monitor the animal's recovery closely.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_neuron Dopaminergic Neuron 6-OHDA_ext 6-OHDA DAT Dopamine Transporter (DAT) 6-OHDA_ext->DAT Uptake 6-OHDA_int 6-OHDA DAT->6-OHDA_int Auto_oxidation Auto-oxidation 6-OHDA_int->Auto_oxidation ROS Reactive Oxygen Species (ROS) (H2O2, Quinones) Auto_oxidation->ROS Mitochondria Mitochondria ROS->Mitochondria Inhibits Complex I & IV ERK_activation ERK Activation ROS->ERK_activation Mediates mTOR_pathway AKT/AMPK-mTOR Pathway ROS->mTOR_pathway Mediates Apoptosis Apoptosis / Cell Death Mitochondria->Apoptosis Dysfunction leads to ERK_activation->Apoptosis Contributes to mTOR_pathway->Apoptosis Participates in

Caption: Signaling pathway of 6-OHDA-induced neurotoxicity.

G start Start: Experimental Planning animal_prep Animal Preparation (Anesthesia, Stereotaxic Mounting) start->animal_prep pretreatment Pre-treatment (e.g., Desipramine) animal_prep->pretreatment surgery Stereotaxic Surgery (Craniotomy) pretreatment->surgery injection 6-OHDA Injection (Slow infusion into target region) surgery->injection post_op Post-operative Care (Analgesia, Hydration, Nutrition) injection->post_op behavioral Behavioral Assessment (e.g., Rotation Test) post_op->behavioral histology Post-mortem Analysis (Histology, Neurochemistry) behavioral->histology end End: Data Analysis histology->end

References

Technical Support Center: 2,4,5-Trihydroxybenzylamine (THBA) In Vitro Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of 2,4,5-Trihydroxybenzylamine (THBA) for in vitro applications. Due to the limited availability of specific stability data for THBA, the recommendations provided are based on the well-established chemistry of structurally similar compounds, such as catecholic amines and other trihydroxyphenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound (THBA) solution is changing color (e.g., turning pink, brown, or black). What is happening?

A1: A color change in your THBA solution is a common indicator of degradation, specifically oxidation. The trihydroxy-substituted benzene ring in THBA is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by factors such as light exposure, elevated temperatures, and the presence of metal ions. The colored products are typically quinone-like species formed from the oxidation of the hydroquinone moiety.

Q2: What are the primary causes of THBA degradation in an in vitro setting?

A2: The primary causes of THBA degradation are:

  • Oxidation: The hydroxyl groups on the aromatic ring make the molecule highly susceptible to oxidation, especially in the presence of oxygen. This is often the main degradation pathway.

  • Light Exposure: Similar to other phenolic compounds, THBA may be light-sensitive, and exposure to light can catalyze oxidative degradation.

  • pH: The stability of phenolic compounds can be highly dependent on the pH of the solution. While specific data for THBA is unavailable, related compounds often show increased degradation at neutral to alkaline pH.

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in buffers or media can catalyze the oxidation of catechols and other phenolic compounds.

Q3: How should I prepare a stock solution of THBA to maximize its stability?

A3: To prepare a stable stock solution of THBA, it is recommended to:

  • Use a deoxygenated solvent. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent for at least 15-30 minutes before dissolving the THBA.

  • Include an antioxidant in the solvent. Common choices include ascorbic acid or sodium metabisulfite. The concentration of the antioxidant should be optimized for your specific application, but a starting point could be in the range of 0.1-1 mM.

  • Dissolve the THBA in an acidic buffer (e.g., pH 3-5), if compatible with your experimental design, as this can help to slow down the rate of oxidation.

  • Prepare the solution under dim light to minimize light-induced degradation.

Q4: What are the recommended storage conditions for a THBA stock solution?

A4: For optimal stability, THBA stock solutions should be stored:

  • At low temperatures, such as -20°C or -80°C.

  • In small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protected from light by using amber vials or by wrapping the vials in aluminum foil.

  • Under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solution turns color (pink, brown, black) rapidly. 1. Oxidation due to exposure to atmospheric oxygen.2. Inappropriate pH of the solvent.3. Presence of catalytic metal ions.1. Prepare fresh solutions using deoxygenated solvents.2. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the solvent.3. Adjust the pH of the solvent to a more acidic range (e.g., pH 3-5), if permissible for your experiment.4. Use high-purity water and reagents, or add a chelating agent like EDTA to sequester metal ions.
Loss of biological activity of THBA in the experiment. 1. Degradation of the compound prior to or during the experiment.2. Repeated freeze-thaw cycles of the stock solution.1. Confirm the integrity of the stock solution. If it is old or has changed color, prepare a fresh stock.2. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.3. Minimize the time the compound is kept in culture medium at 37°C before analysis.
Precipitate forms in the THBA solution upon storage. 1. Poor solubility of THBA in the chosen solvent.2. Formation of insoluble degradation products.3. pH shift affecting solubility.1. Ensure the chosen solvent is appropriate for THBA. Consider using a small amount of a co-solvent like DMSO before diluting in an aqueous buffer.2. If degradation is suspected, prepare a fresh solution under optimized stabilizing conditions.3. Check and maintain the pH of the buffered solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound (THBA) Stock Solution

Materials:

  • This compound (THBA) powder

  • High-purity water (e.g., Milli-Q®) or a suitable buffer

  • Ascorbic acid (or sodium metabisulfite)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Deoxygenation of Solvent: Take a known volume of high-purity water or your chosen buffer in a flask. Bubble inert gas (nitrogen or argon) through the solvent for at least 15-30 minutes to remove dissolved oxygen.

  • Addition of Antioxidant: To the deoxygenated solvent, add ascorbic acid to a final concentration of 0.1-1 mM. Mix gently until dissolved.

  • pH Adjustment (Optional but Recommended): If your experimental design allows, adjust the pH of the solvent to a range of 3-5 using a dilute HCl solution.

  • Preparation of THBA Solution:

    • Under subdued light, weigh out the required amount of THBA powder.

    • Add the THBA powder to the prepared, deoxygenated, and antioxidant-containing solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the THBA is completely dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • If amber tubes are not available, wrap standard tubes in aluminum foil.

    • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Protocol 2: Basic In Vitro Stability Assessment of THBA by HPLC

Objective: To determine the stability of THBA under various experimental conditions (e.g., different buffers, pH, temperature, and light exposure).

Materials:

  • Prepared THBA stock solution

  • Various buffers to be tested (e.g., phosphate-buffered saline at different pH values)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Light source (if testing for photosensitivity)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Sample Preparation:

    • Dilute the THBA stock solution to a final concentration (e.g., 100 µM) in the different buffers you wish to test.

    • For each condition, prepare multiple identical samples.

  • Incubation:

    • For temperature stability testing, place the samples in an incubator at the desired temperature (e.g., 37°C).

    • For photosensitivity testing, expose one set of samples to a light source while keeping a parallel set in the dark.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one sample from each condition.

    • Immediately quench any further degradation by adding a strong acid (if compatible with your HPLC method) or by freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC. The concentration of THBA can be determined by measuring the peak area at its maximum absorbance wavelength (λmax).

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

  • Data Analysis:

    • Plot the percentage of remaining THBA against time for each condition.

    • From these plots, you can determine the conditions under which THBA is most stable.

Visualizations

Hypothesized Oxidation Pathway of THBA THBA This compound Ortho_Quinone Ortho-Quinone Intermediate THBA->Ortho_Quinone Oxidation (O2, Metal Ions, Light) Polymerized_Products Polymerized Products (Colored) Ortho_Quinone->Polymerized_Products Further Reactions

Caption: Hypothesized oxidative degradation pathway of THBA.

Experimental Workflow for THBA Solution Preparation Start Start Deoxygenate Deoxygenate Solvent (N2 or Ar Purge) Start->Deoxygenate Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Deoxygenate->Add_Antioxidant Adjust_pH Adjust pH to Acidic Range (Optional) Add_Antioxidant->Adjust_pH Dissolve_THBA Dissolve THBA (Subdued Light) Adjust_pH->Dissolve_THBA Aliquot Aliquot into Amber Tubes Dissolve_THBA->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for preparing a stabilized THBA stock solution.

Troubleshooting THBA Degradation Problem Problem: THBA Solution Degradation (e.g., Color Change) Check_Oxygen Was the solvent deoxygenated? Problem->Check_Oxygen Check_Antioxidant Was an antioxidant used? Check_Oxygen->Check_Antioxidant Yes Solution_Oxygen Solution: Use deoxygenated solvents. Check_Oxygen->Solution_Oxygen No Check_Light Was the solution protected from light? Check_Antioxidant->Check_Light Yes Solution_Antioxidant Solution: Add an antioxidant (e.g., ascorbic acid). Check_Antioxidant->Solution_Antioxidant No Check_pH Is the pH of the solution acidic? Check_Light->Check_pH Yes Solution_Light Solution: Use amber vials or wrap in foil. Check_Light->Solution_Light No Solution_pH Solution: Adjust pH to an acidic range if possible. Check_pH->Solution_pH No Stable Likely Stable Check_pH->Stable Yes Solution_Oxygen->Check_Antioxidant Solution_Antioxidant->Check_Light Solution_Light->Check_pH Solution_pH->Stable

Caption: A logical troubleshooting guide for THBA degradation issues.

troubleshooting 2,4,5-Trihydroxybenzylamine assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trihydroxybenzylamine. The information is designed to help identify and resolve common issues encountered during experimental assays.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common analytical platforms used to assay this compound, including HPLC, Mass Spectrometry, and Fluorescence-based assays.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

This compound's phenolic hydroxyl groups and primary amine make it susceptible to peak tailing and carryover in HPLC analysis. The following table summarizes common HPLC issues and their potential solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Use a column with end-capping to block residual silanols. Add a competing amine (e.g., triethylamine) to the mobile phase. Optimize mobile phase pH to control the ionization state of the analyte.[1]
Poor Resolution Inadequate separation of the analyte from other components.Optimize the mobile phase composition and gradient.[2] Adjust the column temperature. Consider a column with a different stationary phase chemistry.
Variable Retention Times Fluctuations in the HPLC system or mobile phase composition.Ensure the mobile phase is properly degassed.[3] Check for leaks in the system.[3][4] Allow for adequate column equilibration time between runs.[3]
Ghost Peaks Contamination from previous injections or the mobile phase.Implement a thorough needle wash protocol.[2] Flush the column with a strong solvent.[3][5] Ensure high purity of mobile phase solvents and additives.[5]
Baseline Drift or Noise Contaminated detector flow cell or mobile phase issues.Flush the detector flow cell with a strong, appropriate solvent.[3] Ensure the mobile phase is well-mixed and degassed.[3]

The following diagram outlines a typical workflow for troubleshooting HPLC issues.

HPLC_Troubleshooting_Workflow cluster_checks Diagnostic Checks start Problem Identified (e.g., Peak Tailing) check_system Check System Integrity - Loose fittings? - Leaks? start->check_system check_mobile_phase Evaluate Mobile Phase - Correct composition? - Degassed? check_system->check_mobile_phase System OK check_column Assess Column Health - Contaminated? - Overloaded? check_mobile_phase->check_column Mobile Phase OK solution Implement Solution - Tighten fittings - Prepare fresh mobile phase - Flush/replace column check_column->solution Column Issue Identified

HPLC Troubleshooting Workflow
Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a powerful tool for the identification and quantification of this compound. However, issues such as poor signal intensity and mass inaccuracy can arise.

Problem Potential Cause Recommended Solution
Poor Signal Intensity Suboptimal sample concentration or ionization efficiency.Optimize sample concentration to avoid suppression effects.[6] Experiment with different ionization sources (e.g., ESI, APCI).[6] Regularly tune and calibrate the mass spectrometer.[6]
Mass Inaccuracy Incorrect mass calibration or instrument drift.Perform regular mass calibration with appropriate standards.[6] Ensure the mass spectrometer is well-maintained to prevent drift.[6]
Ion Suppression/Matrix Effects Co-eluting matrix components interfering with analyte ionization.Improve sample cleanup procedures (e.g., solid-phase extraction).[7] Optimize chromatographic separation to resolve the analyte from interfering compounds.[7]
No Peaks Issue with the detector or sample delivery to the detector.Verify the autosampler and syringe are functioning correctly.[8] Check for cracks or blockages in the column.[8] Ensure the detector is on and gas flows are correct.[8]
High Background Noise Contaminated gas source or leaks in the system.Check for leaks in all gas fittings and connections.[9] Use high-purity gases and install gas filters.[9]
Fluorescence Assay Troubleshooting

The phenolic nature of this compound makes it potentially susceptible to interference in fluorescence-based assays due to its own fluorescence or quenching properties.

Problem Potential Cause Recommended Solution
High Background Fluorescence Autofluorescence of the test compound.Run a control experiment with the compound alone to measure its intrinsic fluorescence. If significant, consider using a different fluorescent probe with a shifted emission spectrum.[10][11]
Signal Quenching The test compound absorbs at the excitation or emission wavelength of the fluorophore.Measure the absorbance spectrum of the compound to check for overlap with the fluorophore's spectra. If overlap exists, a different fluorophore may be needed.[10]
False Positives The compound itself is fluorescent in the detection range of the assay.Screen all library compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.[10][11]
Assay Instability Degradation of the fluorescent probe or analyte.Ensure the stability of all reagents under the assay conditions (pH, temperature, light exposure).

Frequently Asked Questions (FAQs)

Q1: My this compound sample is turning brown. What is happening and how can I prevent it?

A1: The brown color is likely due to the oxidation of the hydroxyl groups on the benzene ring, a common issue with phenolic compounds. To prevent this, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Prepare solutions fresh and consider adding an antioxidant like ascorbic acid or using deoxygenated solvents.

Q2: I am observing peak splitting in my HPLC chromatogram for this compound. What could be the cause?

A2: Peak splitting can be caused by several factors:

  • Column Issues: The column may be overloaded or contaminated. Try injecting a smaller sample volume or flushing the column. A void at the column inlet can also cause peak splitting.[2]

  • Mobile Phase Incompatibility: The sample solvent may not be compatible with the mobile phase, causing the sample to precipitate on the column. Dissolve the sample in the mobile phase if possible.[4]

  • Co-elution: An impurity or a degradation product may be co-eluting with your main peak.

Q3: How can I improve the stability of this compound in my assay buffer?

A3: The stability of hydroxylamine-containing compounds can be pH-dependent. Generally, they are more stable at neutral pH.[9] You should also consider the buffer composition, as some buffer components can catalyze degradation. It is recommended to perform a stability study of your compound in the chosen assay buffer over the time course of your experiment.

Q4: What are some potential degradation products of this compound that I should be aware of?

A4: While specific degradation products for this compound are not widely reported, similar molecules undergo oxidation of the hydroxyl groups and potential reactions of the benzylamine moiety.[2][12] These degradation products could interfere with your assay. It is advisable to monitor for the appearance of new peaks in your chromatogram over time.

Experimental Protocols

General Protocol for HPLC-UV Analysis of this compound

This protocol provides a starting point for developing an HPLC method. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Signaling Pathway

Given the structural similarity of this compound to catecholamines, it may interact with neurotransmitter signaling pathways. The following diagram illustrates a generalized neurotransmitter signaling pathway at the synapse.

Neurotransmitter_Signaling Generalized Neurotransmitter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Neurotransmitter) release Neurotransmitter Release vesicle->release Action Potential transporter Reuptake Transporter release->transporter Reuptake receptor Postsynaptic Receptor release->receptor Binding signal Signal Transduction Cascade receptor->signal response Cellular Response signal->response

Generalized Neurotransmitter Signaling

References

Technical Support Center: Purification of 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the refinement of 2,4,5-Trihydroxybenzylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, a compound that shares characteristics with both phenolic compounds and benzylamines.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Degradation: this compound is susceptible to oxidation and thermal degradation due to its phenolic hydroxyl groups.[1]- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). - Avoid high temperatures; use vacuum distillation if distillation is necessary.[2][3] - Minimize exposure to light.
- Incomplete Extraction: The compound's polarity can make extraction challenging.- For liquid-liquid extraction, adjust the pH of the aqueous phase to optimize partitioning. The amino group will be protonated at acidic pH, increasing aqueous solubility, while the phenolic hydroxyls will be deprotonated at high pH, also increasing aqueous solubility. Extraction into an organic solvent is typically most effective at a pH near the isoelectric point.[3] - Consider solid-phase extraction (SPE) with a suitable sorbent (e.g., reversed-phase C18 or an ion-exchange resin) for more efficient recovery.[4]
Product Discoloration (e.g., turning pink, brown, or dark) - Oxidation: Phenolic compounds are prone to oxidation, which can lead to colored byproducts.- Use degassed solvents. - Add an antioxidant, such as sodium dithionite or ascorbic acid, in small amounts during the purification process.
- Metal Contamination: Trace metal ions can catalyze oxidation.[5]- Use metal-free equipment where possible, or wash glassware with a chelating agent solution (e.g., EDTA) before use.
Multiple Spots on Thin Layer Chromatography (TLC) After Purification - Incomplete Reaction or Side Products: The initial synthesis may not have gone to completion, or side reactions may have occurred.- Re-purify the product using an alternative method. If column chromatography was used, try recrystallization or vice versa.
- On-plate Degradation: The compound might be degrading on the silica gel plate, which is slightly acidic.- Use TLC plates that have been treated with a base (e.g., triethylamine) in the developing solvent system.
Difficulty with Crystallization/Recrystallization - Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.- Attempt to further purify the material by flash chromatography before recrystallization.[6]
- Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization.- Screen a variety of solvents with different polarities. Anti-solvent precipitation is a common technique; dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then allow it to slowly cool.
Broad Peaks in HPLC Analysis - Interaction with Silica: The basic amine group can interact with residual acidic silanol groups on the stationary phase of the HPLC column.- Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to improve peak shape.
- Chelation with Metal Impurities: The catechol-like structure can chelate metal ions present in the HPLC system.- Add a small amount of a chelating agent like EDTA to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude this compound?

A1: A multi-step approach is often most effective. Start with an acidic aqueous wash to remove non-basic impurities. Then, basify the aqueous layer and extract the this compound into an organic solvent. Further purification can be achieved by column chromatography on silica gel or by recrystallization. Given the phenolic nature, solid-phase extraction (SPE) can also be a powerful technique.[4]

Q2: How can I remove excess starting materials from my crude product?

A2: The method will depend on the nature of the starting materials.

  • Non-polar starting materials: Can often be removed by washing the crude product with a non-polar solvent in which the desired product is insoluble.

  • Acidic or basic starting materials: Can be removed by liquid-liquid extraction with an aqueous solution of appropriate pH.[3]

Q3: My purified this compound degrades over time. How can I improve its stability for storage?

A3: Due to its antioxidant-like structure, this compound is prone to oxidation. For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride salt) rather than the free base. Store under an inert atmosphere, protected from light, and at low temperatures (-20°C or -80°C).

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. Both reversed-phase and normal-phase HPLC can be used with appropriate mobile phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Acid-Base Titration: Can be used for quantitative analysis of the amine content, similar to methods used for related compounds.[7]

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory techniques for the purification of benzylamines and phenolic compounds. These should be adapted and optimized for your specific experimental conditions.

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the solution is basic (pH > 8).

  • Extract the now deprotonated this compound from the aqueous layer with several portions of a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). A small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent to prevent streaking of the amine on the column.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_chromatography Flash Chromatography crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl crude->acid_wash aqueous_layer Aqueous Layer (Protonated Amine) acid_wash->aqueous_layer Product organic_impurities Organic Layer (Non-Basic Impurities) acid_wash->organic_impurities Impurities basify Basify with NaOH/NaHCO3 aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product purified_extract Purified Product in Organic Solvent extract_product->purified_extract adsorb Adsorb Crude on Silica load_column Load onto Silica Column adsorb->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Purification Issue Encountered low_yield Low Yield start->low_yield impure Impure Product (e.g., multiple TLC spots) start->impure check_oxidation Check for Oxidation (Color Change?) low_yield->check_oxidation check_extraction Review Extraction pH low_yield->check_extraction solution_oxidation Solution: Use Inert Atmosphere, Avoid High Temp check_oxidation->solution_oxidation solution_extraction Solution: Optimize pH or Use SPE check_extraction->solution_extraction re_purify Re-purify with Alternative Method impure->re_purify check_degradation Check for On-Plate Degradation impure->check_degradation solution_re_purify Solution: Recrystallize or Re-chromatograph re_purify->solution_re_purify solution_degradation Solution: Use Base-Treated TLC Plates check_degradation->solution_degradation

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 2,4,5-Trihydroxybenzylamine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trihydroxybenzylamine (THBA). As a polyhydroxylated phenolic amine, THBA presents unique challenges in experimental settings. This guide is designed to address common pitfalls and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turns brown. What is happening and how can I prevent it?

A1: The brown discoloration of your THBA solution is a classic sign of oxidation. The hydroquinone and catechol moieties in the THBA molecule are highly susceptible to oxidation, especially in the presence of oxygen, light, and at neutral to alkaline pH. This process leads to the formation of quinones and other colored degradation products.

Prevention Strategies:

  • Use Degassed Solvents: Prepare all solutions with solvents that have been thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw technique.

  • Work Under an Inert Atmosphere: Whenever possible, handle solid THBA and its solutions in a glove box or using Schlenk line techniques to minimize exposure to oxygen.[1][2][3]

  • Control pH: Maintain a slightly acidic pH (pH < 7) for your solutions, as phenolic compounds are generally more stable under these conditions.[4]

  • Protect from Light: Store solid THBA and its solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[1]

  • Add Antioxidants: For certain applications, the addition of a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can help to inhibit oxidation. However, be mindful of potential interference with your specific assay.

Q2: I am observing unexpected cytotoxicity or artifacts in my cell culture experiments with THBA. What could be the cause?

A2: Unexplained cytotoxicity or experimental artifacts when using THBA in cell culture are often due to the auto-oxidation of the compound in the culture medium.[5] The oxidation of THBA can generate reactive oxygen species (ROS), such as hydrogen peroxide and superoxide radicals, which can independently affect cell viability and signaling pathways, leading to misleading results.

Troubleshooting Steps:

  • Minimize Incubation Time: Reduce the exposure time of cells to THBA as much as possible.

  • Use Freshly Prepared Solutions: Always prepare THBA solutions immediately before use.

  • Include Vehicle Controls: Use a vehicle control (the solvent used to dissolve THBA) to ensure that the observed effects are not due to the solvent itself.

  • Test for Auto-oxidation: Before conducting your experiment, incubate your THBA-containing medium under the same conditions (temperature, CO2) and for the same duration. You can then test for the presence of ROS using commercially available assays.

  • Consider Co-treatment with Antioxidants: In some cases, co-incubation with a cell-permeable antioxidant like N-acetylcysteine (NAC) can help to mitigate the effects of extracellular ROS generation. However, this should be carefully validated for your specific experimental setup.

Q3: What is the best way to store this compound?

A3: Proper storage is crucial to maintain the integrity of THBA.

  • Solid Form: Store solid THBA in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator within a refrigerator is a good option.

  • Solutions: It is highly recommended to prepare THBA solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at -20°C or -80°C in small, single-use aliquots under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: I'm having trouble dissolving this compound. What solvents are recommended?

Recommended Solvents to Try (in order of preference):

  • Aqueous Buffers (acidic pH): Start with a slightly acidic buffer (e.g., pH 4-6) to aid in stability.

  • Water: If a buffer is not suitable for your experiment.

  • Polar Organic Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for preparing stock solutions of less soluble compounds. Ensure the final concentration of the organic solvent in your assay is low and does not affect the experimental outcome.

Troubleshooting Guides

Guide 1: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)
Observed Problem Potential Cause Recommended Solution
Rapidly fading color change or unstable endpoint. Auto-oxidation of THBA is competing with the reaction with the radical (DPPH or ABTS).Prepare THBA solutions immediately before the assay. Use degassed solvents. Work quickly and protect the reaction from light.
Higher than expected antioxidant capacity. The amine group of THBA may also be contributing to the radical scavenging activity, in addition to the hydroxyl groups.Be aware of the polyfunctional nature of THBA when interpreting results. Compare with appropriate standards.
Poor reproducibility between experiments. Inconsistent handling and exposure to air and light. Variations in solvent quality.Standardize your protocol for handling THBA, including the use of inert atmosphere techniques and protection from light. Use high-purity, degassed solvents for all experiments.
Guide 2: Low Yield or Product Degradation in Synthesis Reactions
Observed Problem Potential Cause Recommended Solution
Formation of dark, tar-like byproducts. Oxidation of the hydroxyl groups on the aromatic ring during the reaction.Perform the reaction under a strict inert atmosphere (argon or nitrogen). Use degassed solvents and reagents. Consider adding a mild reducing agent if compatible with the reaction chemistry.
Difficulty in isolating the pure product. The product may be unstable during workup and purification.Use extraction and chromatography solvents that have been degassed. Work quickly and minimize exposure to air and light during these steps. Consider purification methods that can be performed under an inert atmosphere.
Low overall yield. Instability of the starting material or product to the reaction conditions (e.g., high temperature, basic pH).Optimize reaction conditions to use lower temperatures if possible. If a base is required, use the mildest base that is effective and consider adding it slowly at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

This protocol is designed to minimize the oxidation of THBA during solution preparation.

Materials:

  • This compound (solid)

  • High-purity, degassed solvent (e.g., sterile, deionized water with pH adjusted to 5.0, or DMSO)

  • Inert gas source (argon or nitrogen)

  • Schlenk flask or a vial that can be sealed with a septum

  • Syringes and needles

Procedure:

  • Place the required amount of solid THBA into a pre-dried Schlenk flask or vial.

  • Seal the flask/vial with a septum.

  • Purge the flask/vial with an inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Remove the outlet needle and maintain a slight positive pressure of the inert gas.

  • Using a syringe, add the desired volume of degassed solvent to the flask/vial.

  • Gently swirl or sonicate the flask/vial until the THBA is completely dissolved.

  • If not for immediate use, store the stock solution in small, single-use aliquots at -80°C under an inert atmosphere.

Visualizations

Oxidation_Pathway THBA This compound Semiquinone Semiquinone Radical THBA->Semiquinone Oxidation (O2, light, pH > 7) Quinone Quinone Species Semiquinone->Quinone Further Oxidation Polymerized_Products Polymerized Products (Brown) Quinone->Polymerized_Products Polymerization

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_exp Experiment Degas_Solvent Degas Solvent Dissolve Dissolve THBA Degas_Solvent->Dissolve Weigh_THBA Weigh THBA Weigh_THBA->Dissolve Add_to_Assay Add to Assay Dissolve->Add_to_Assay Use Immediately Incubate Incubate (Protect from Light) Add_to_Assay->Incubate Measure Measure Results Incubate->Measure

Caption: Recommended workflow for handling THBA.

Troubleshooting_Tree Problem Inconsistent Results? Check_Solution Is the solution discolored? Problem->Check_Solution Yes_Oxidation Oxidation likely. Review handling procedures: - Use degassed solvents. - Work under inert gas. - Protect from light. - Control pH. Check_Solution->Yes_Oxidation Yes No_Other Consider other factors: - Reagent quality. - Instrument calibration. - Assay protocol variations. Check_Solution->No_Other No

References

Technical Support Center: Enhancing the Bioavailability of 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 2,4,5-Trihydroxybenzylamine (THBA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound (THBA)?

A1: As a phenolic compound, THBA is likely to face several challenges that can limit its oral bioavailability. These include:

  • Low Aqueous Solubility: The presence of multiple hydroxyl groups can lead to strong intermolecular hydrogen bonding in the solid state, potentially limiting its dissolution in gastrointestinal fluids.

  • Poor Membrane Permeability: While the hydroxyl groups can participate in hydrogen bonding with the aqueous environment, the overall polarity of the molecule might hinder its passive diffusion across the lipid-rich intestinal cell membranes.

  • Presystemic Metabolism: Phenolic compounds are susceptible to extensive metabolism in the gut wall and liver (first-pass metabolism) by enzymes such as catechol-O-methyltransferase (COMT). This can significantly reduce the amount of active compound reaching systemic circulation. For instance, the structurally similar compound 2-hydroxybenzylamine (2-HOBA) is metabolized to salicylic acid.[1]

  • Efflux by Transporters: THBA may be a substrate for efflux transporters like P-glycoprotein (P-gp) present in the intestinal epithelium, which actively pump the compound back into the gut lumen, thereby reducing its net absorption.[2]

Q2: What are the most promising formulation strategies to enhance the bioavailability of THBA?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of phenolic compounds like THBA:

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like gastrointestinal fluids.[3][4] This enhances the solubilization and absorption of lipophilic drugs.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from biodegradable and biocompatible lipids.[5][6] They can encapsulate the drug, protect it from degradation, and facilitate its transport across the intestinal barrier.

  • Polymeric Nanoparticles: Encapsulating THBA in biodegradable polymers can improve its stability and provide controlled release.

  • Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.

  • Prodrug Approach: Modifying the chemical structure of THBA to create a more lipophilic prodrug could enhance its membrane permeability. The prodrug would then be converted to the active THBA in the body.

Q3: Which in vitro models are suitable for assessing the intestinal permeability of THBA?

A3: The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal absorption.[7][8] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes with tight junctions and express relevant transporter proteins.[9] The Caco-2 permeability assay can be used to:

  • Determine the apparent permeability coefficient (Papp) of THBA in both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.

  • Calculate the efflux ratio to identify if THBA is a substrate for efflux pumps like P-gp.[9]

  • Screen different formulations for their ability to enhance the permeability of THBA.

Troubleshooting Guides

Issue 1: Low and variable oral bioavailability in preclinical animal studies.

Possible Cause Troubleshooting Step
Poor aqueous solubility and dissolution rate. 1. Characterize the solid-state properties of THBA (polymorphism, crystallinity).2. Determine the solubility of THBA in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).3. Consider formulation approaches that enhance solubility, such as SEDDS or nanoparticle formulations.
Extensive first-pass metabolism. 1. Investigate the in vitro metabolism of THBA using liver microsomes or S9 fractions.2. Co-administer with known inhibitors of relevant metabolic enzymes (e.g., COMT inhibitors) in preclinical models to confirm the metabolic pathway.3. Design formulations (e.g., lipid-based systems) that may promote lymphatic transport, partially bypassing the liver.
High efflux by intestinal transporters. 1. Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if THBA is a P-gp substrate.[9]2. If efflux is confirmed, consider co-formulating with a P-gp inhibitor or using a formulation that can mask the drug from the transporter.

Issue 2: Difficulty in developing a stable and effective formulation.

Possible Cause Troubleshooting Step
Drug precipitation upon dilution of a SEDDS formulation. 1. Optimize the ratio of oil, surfactant, and co-surfactant in the SEDDS formulation.2. Evaluate the droplet size and polydispersity index of the resulting emulsion upon dilution.3. Incorporate polymers to create a supersaturated SEDDS (S-SEDDS) to prevent drug precipitation.[3]
Low drug loading or encapsulation efficiency in SLNs. 1. Screen different lipids to find one with high solubility for THBA.2. Optimize the homogenization or microemulsification process parameters (e.g., pressure, temperature, sonication time).3. Vary the drug-to-lipid ratio.
Instability of the formulation during storage. 1. Conduct long-term stability studies under different temperature and humidity conditions.2. For lipid-based formulations, consider adding antioxidants to prevent lipid peroxidation.3. For liquid SEDDS, consider transforming them into solid SEDDS by adsorbing them onto a solid carrier to improve stability.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Volunteers (Illustrative for a Structurally Similar Compound)

ParameterSingle Dose (up to 825 mg)Multiple Doses (up to 750 mg TID)
Tmax (h) 1 - 2~2
t½ (h) ~22.10 - 3.27
Accumulation Ratio N/A1.38 - 1.52
Major Metabolite Salicylic AcidSalicylic Acid

Data sourced from references[1][11]. Note: Bioavailability (F) was not determined in these studies.

Table 2: Typical Characteristics of Bioavailability Enhancement Formulations

Formulation TypeKey ComponentsTypical Particle/Droplet SizePotential Advantages for THBA
SEDDS Oil, Surfactant, Co-surfactant< 200 nmEnhances solubility and dissolution; can be filled into capsules.
SLNs Solid Lipid, Surfactant50 - 1000 nmProtects from degradation; controlled release; potential for lymphatic uptake.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of THBA and its formulated counterparts.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow or a similar low-permeability marker

  • THBA and its formulations

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C and 5% CO2.

    • Seed the cells onto Transwell® inserts at an appropriate density.

    • Culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²).[12]

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the test compound (THBA or its formulation) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of THBA in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the involvement of active efflux.[9]

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Objective: To formulate THBA into SLNs to enhance its stability and oral absorption.

Materials:

  • THBA

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Disperse or dissolve THBA in the molten lipid.

    • Separately, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

Visualizations

Experimental_Workflow_for_Bioavailability_Assessment Formulation THBA Formulation (e.g., SEDDS, SLNs) Solubility Solubility & Dissolution Studies Formulation->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 Metabolism In Vitro Metabolism (Microsomes) Caco2->Metabolism PK_Study Pharmacokinetic Study in Animals Metabolism->PK_Study

Caption: A generalized experimental workflow for the development and assessment of bioavailable this compound (THBA) formulations.

Bioavailability_Enhancement_Mechanisms cluster_Lumen GI Lumen cluster_Membrane Intestinal Epithelium cluster_Circulation Systemic Circulation THBA THBA Crystals Dissolved_THBA Dissolved THBA THBA->Dissolved_THBA Dissolution Formulation Lipid-Based Formulation (e.g., SLN) Formulation->Dissolved_THBA Enhanced Solubilization Membrane Cell Membrane Formulation->Membrane Protection from Metabolism & Efflux Dissolved_THBA->Membrane Permeation Pgp P-gp Efflux Membrane->Pgp Blood Bloodstream Membrane->Blood Absorption Pgp->Dissolved_THBA Efflux

Caption: Mechanisms by which lipid-based formulations can enhance the bioavailability of THBA by improving solubilization and protecting it from efflux and metabolism.

References

Technical Support Center: Method Validation for 2,4,5-Trihydroxybenzylamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 2,4,5-Trihydroxybenzylamine quantification. The information is intended for researchers, scientists, and drug development professionals.

FAQs: Method Validation Parameters

This section addresses common questions regarding the validation of an analytical method for this compound, based on a hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Disclaimer: The following experimental protocol is a hypothetical example based on common practices for similar analytes and should be fully validated by the user.

Hypothetical RP-HPLC Method Parameters
ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm (based on UV absorbance of similar phenolic compounds)
Run Time 15 minutes

Q1: How do I establish the specificity of my analytical method for this compound?

A1: Specificity demonstrates that the analytical method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components. To establish specificity, you should:

  • Analyze blank and placebo samples: Ensure no interfering peaks are observed at the retention time of this compound.

  • Perform forced degradation studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method should be able to resolve the analyte peak from any degradant peaks.

Q2: What are the acceptance criteria for linearity in the quantification of this compound?

A2: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of this compound spanning the expected range of the assay.

  • Analysis: Analyze each concentration and plot the peak area response against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should typically be ≥ 0.999.

Q3: How is the accuracy of the method determined?

A3: Accuracy refers to the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Procedure: Spike a placebo or blank matrix with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, often 98.0% to 102.0%.

Q4: What is the difference between repeatability and intermediate precision?

A4: Both are measures of the method's precision.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval. This is typically assessed by analyzing a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration, or by analyzing three different concentrations in triplicate.[1]

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should generally be ≤ 2%.

Q5: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) established?

A5:

  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Determination: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the quantification of this compound using HPLC.

Problem Possible Cause(s) Suggested Solution(s)
No Peak or Very Small Peak - Injection failure- Incorrect mobile phase composition- Detector issue (e.g., lamp off)- Sample degradation- Check autosampler and injection syringe.- Verify mobile phase preparation and composition.- Ensure detector lamp is on and functioning.- Prepare fresh sample and standards.
Peak Tailing - Column degradation- Silanol interactions- Inappropriate mobile phase pH- Replace the column.- Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column.- Adjust the mobile phase pH to suppress ionization of the analyte.
Peak Fronting - Sample overload- Sample solvent incompatible with mobile phase- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged column frit- Column void- Injector issue- Back-flush the column or replace the frit.- Replace the column.- Inspect and clean the injector.
Shifting Retention Times - Inconsistent mobile phase composition- Column temperature fluctuations- Column aging- Pump malfunction (inconsistent flow rate)- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column.- Check the pump for leaks and perform flow rate calibration.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing)- Particulate matter in the sample- Systematically remove components to identify the source of the blockage.- Filter all samples and mobile phases before use.

Experimental Protocols

Forced Degradation Study Protocol

To assess the stability-indicating properties of the analytical method, forced degradation studies are performed.[2] An extent of degradation of 5-20% is generally considered appropriate.[2]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation stock Stock Solution of 2,4,5-THBA working Working Standards & QC Samples stock->working injection Inject into HPLC System working->injection separation Chromatographic Separation injection->separation detection UV Detection (280 nm) separation->detection specificity Specificity detection->specificity linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq

Caption: Experimental workflow for HPLC method validation.

troubleshooting_logic start Chromatographic Problem? peak_shape Peak Shape Issue? start->peak_shape Yes retention_time Retention Time Shifting? start->retention_time No tailing Tailing? peak_shape->tailing Tailing fronting Fronting? peak_shape->fronting Fronting split Split? peak_shape->split Split no_peak No Peak? retention_time->no_peak No mobile_phase Check Mobile Phase retention_time->mobile_phase Yes temperature Check Column Temperature retention_time->temperature Yes injection_check Check Injection no_peak->injection_check Yes detector_check Check Detector no_peak->detector_check Yes

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: 2,4,5-Trihydroxybenzylamine (6-Hydroxydopamine)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,5-Trihydroxybenzylamine, more commonly known in the scientific community as 6-hydroxydopamine (6-OHDA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this neurotoxin for modeling Parkinson's disease and to provide strategies for mitigating its cytotoxic effects in neuroprotection studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during experiments involving 6-OHDA.

Q1: My in vitro cell cultures (e.g., SH-SY5Y, PC12) are showing excessive cell death even at low concentrations of 6-OHDA. What could be the cause?

A1: Several factors could be contributing to excessive cytotoxicity:

  • Auto-oxidation of 6-OHDA: 6-OHDA is highly susceptible to oxidation, especially when exposed to light and neutral pH, which can potentiate its toxicity. Always prepare 6-OHDA solutions fresh in a vehicle containing an antioxidant like ascorbic acid (0.02-0.2% w/v) and protect the solution from light.[1]

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at an optimal density. Stressed or overly confluent cells can be more susceptible to toxic insults.

  • Presence of Serum: Components in serum can interact with 6-OHDA and alter its toxic potential. For some experiments, a serum-free medium may be required during the 6-OHDA treatment period.

Q2: I am observing high mortality rates in my animal models following intracerebral injection of 6-OHDA. How can I improve animal survival?

A2: High mortality is a known challenge in 6-OHDA lesioning studies. Here are some strategies to improve survival rates:

  • Dose Reduction: A lower dose of 6-OHDA can still produce significant dopaminergic neuron loss while reducing systemic toxicity.[2]

  • Post-operative Care: This is critical for animal recovery. Provide supplemental nutrition (e.g., moistened food pellets, nutritional gels) and hydration (e.g., subcutaneous saline injections) to prevent weight loss and dehydration.[3][4][5] Keep the animals warm during and after surgery to prevent hypothermia.[6]

  • Pre-treatment with Desipramine: To selectively lesion dopaminergic neurons while sparing noradrenergic neurons, pre-treat animals with desipramine (a norepinephrine transporter inhibitor) approximately 30-60 minutes before 6-OHDA injection.[7] This can reduce some of the adverse systemic effects.

Q3: The extent of dopaminergic lesion in my animal models is highly variable between subjects. What can I do to ensure more consistent results?

A3: Inconsistent lesions are often due to procedural variability. Here are key points to standardize:

  • Accurate Stereotaxic Injection: Ensure the stereotaxic frame is properly calibrated and that injection coordinates are precise. The speed of injection should be slow and consistent (e.g., 0.1-1 µL/minute), and the needle should be left in place for several minutes post-injection to prevent backflow of the toxin.[1][5][8]

  • Fresh 6-OHDA Solution: As mentioned, 6-OHDA degrades rapidly. Prepare the solution immediately before use and use it within a couple of hours.[1][4]

  • Vehicle Composition: Use a consistent, sterile vehicle, typically saline with an antioxidant like ascorbic acid.

Q4: How can I experimentally minimize the neurotoxic effects of 6-OHDA to test the efficacy of a neuroprotective compound?

A4: The primary mechanism of 6-OHDA toxicity is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. Therefore, strategies to minimize its effects often involve antioxidants and agents that bolster the cell's endogenous antioxidant defenses. A common experimental design involves pre-treating cells or animals with the neuroprotective compound of interest for a specific duration before exposing them to 6-OHDA.

Quantitative Data Summary

The following tables summarize data from studies investigating the neuroprotective effects of various compounds against 6-OHDA-induced toxicity.

Table 1: In Vitro Neuroprotective Effects of Various Compounds Against 6-OHDA Toxicity in SH-SY5Y Cells

CompoundConcentrationPre-treatment Time6-OHDA ConcentrationOutcomeReference
Hyperoside0.25-2 µM4 hours200 µMSignificantly inhibited reduction in cell viability and LDH release.[9]
N-acetylcysteine (NAC)5 mM4 hours200 µMSignificantly inhibited reduction in cell viability.[9]
Cocoa Extract6 µg/mL1 hour50 µMPreserved cell viability up to 67.65% compared to 48.97% with 6-OHDA alone.[10]
San-Huang-Xie-Xin-Tang (SHXT)50-200 µg/mL24 hours100 µMIncreased cell viability and mitochondrial membrane potential.[11]
SesaminolNot specifiedNot specified20 µMRestored cell viability to control levels.

Table 2: In Vitro Effects of Neuroprotective Compounds on Oxidative Stress Markers Induced by 6-OHDA in SH-SY5Y Cells

CompoundConcentrationPre-treatment Time6-OHDA ConcentrationEffect on ROS/Oxidative StressReference
Hyperoside0.5-2 µM4 hours200 µMSignificantly prevented the increase in intracellular ROS.[9]
Procyanidins4 µg/mL24 hours1.5 mM (in PC12 cells)Inhibited the increase in ROS and MDA levels.[12]
ThymolNot specifiedPost-treatmentNot specified (in PC12 cells)Reduced intracellular ROS and lipid peroxidation.[13]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment with Neuroprotective Compound: Treat the cells with various concentrations of the test compound (e.g., Hyperoside at 0.1, 0.25, 0.5, 1, and 2 µM) for 4 hours.[9] Include a vehicle control group.

  • 6-OHDA Treatment: Prepare a fresh solution of 6-OHDA in serum-free media containing 0.2% ascorbic acid. Add 6-OHDA to the wells to a final concentration of 200 µM.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.

Protocol 2: Unilateral 6-OHDA Lesioning in a Rat Model of Parkinson's Disease

  • Animal Preparation: Anesthetize a Sprague-Dawley rat (200-250 g) with isoflurane and place it in a stereotaxic frame.[8]

  • Pre-treatment (Optional but Recommended): Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

  • Preparation of 6-OHDA Solution: Prepare a 2 mg/mL solution of 6-OHDA in sterile saline containing 0.2% ascorbic acid.[8] Keep the solution on ice and protected from light.[1]

  • Stereotaxic Injection:

    • Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). For example, Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) 1.5 mm from bregma.[8]

    • Lower a Hamilton syringe needle to the desired depth (e.g., 8 mm from the dura).[8]

    • Inject 5 µL of the 6-OHDA solution at a rate of 1 µL/minute.[8]

    • Leave the needle in place for 5 minutes before slowly retracting it.[8]

  • Post-operative Care: Suture the incision and place the rat in a recovery cage. Provide soft food on the cage floor and monitor the animal's weight for at least 3 days.[8]

  • Behavioral Assessment: After 10-14 days, assess the lesion's effectiveness by challenging the rat with apomorphine (0.2 mg/kg, i.p.) and measuring contralateral rotations.[8]

Visualizations

Caption: Cellular mechanism of 6-hydroxydopamine neurotoxicity.

Neuroprotection_Workflow cluster_in_vitro In Vitro Model (e.g., SH-SY5Y cells) cluster_in_vivo In Vivo Model (e.g., Rat) Cell_Culture Plate Cells Pre_treatment Pre-treat with Neuroprotective Compound Cell_Culture->Pre_treatment 6_OHDA_Exposure Expose to 6-OHDA Pre_treatment->6_OHDA_Exposure Analysis Assess Cell Viability, ROS Levels, Apoptosis 6_OHDA_Exposure->Analysis Animal_Prep Animal Acclimation Compound_Admin Administer Neuroprotective Compound Animal_Prep->Compound_Admin 6_OHDA_Lesion Stereotaxic 6-OHDA Injection Compound_Admin->6_OHDA_Lesion Behavioral_Testing Behavioral Analysis (e.g., Rotation Test) 6_OHDA_Lesion->Behavioral_Testing Histology Histological Analysis (e.g., TH Staining) Behavioral_Testing->Histology

Caption: Experimental workflow for testing neuroprotective compounds.

Nrf2_Pathway_Activation Neuroprotective_Compound Neuroprotective Compound (e.g., Hyperoside) Nrf2_Activation Activation of Nrf2 Neuroprotective_Compound->Nrf2_Activation ARE_Binding Nrf2 Translocation to Nucleus and Binding to ARE Nrf2_Activation->ARE_Binding Antioxidant_Genes Increased Expression of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE_Binding->Antioxidant_Genes Cellular_Protection Enhanced Cellular Protection Against Oxidative Stress Antioxidant_Genes->Cellular_Protection 6_OHDA_Insult 6-OHDA-induced Oxidative Stress Cellular_Protection->6_OHDA_Insult

Caption: Nrf2/ARE pathway activation by neuroprotective compounds.

References

Validation & Comparative

Unveiling the Neurotoxic Profile of 2,4,5-Trihydroxybenzylamine and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the neurotoxic potential of novel compounds is paramount. This guide provides a comparative analysis of the neurotoxic effects of 2,4,5-Trihydroxybenzylamine (THBA) and its structurally related analogs, offering insights into their mechanisms of action and potential as neurotoxic agents. Due to a lack of direct experimental data on THBA, this guide focuses on the well-characterized neurotoxins 2,4,5-trihydroxymethamphetamine (THMA) and 2,4,5-trihydroxyphenylalanine (TOPA), providing a framework for assessing the potential risks associated with compounds containing the 2,4,5-trihydroxybenzyl moiety.

Comparative Neurotoxicity of THBA Analogs

The following table summarizes the key neurotoxic effects observed for THMA and TOPA, providing a basis for understanding the potential neurotoxicity of THBA.

Parameter2,4,5-Trihydroxymethamphetamine (THMA)2,4,5-Trihydroxyphenylalanine (TOPA)
Primary Neurotoxic Effect Lasting depletion of regional rat brain serotonin (5-HT) and dopamine (DA).[1]Toxic to cortical neurons in culture.[2]
Mechanism of Action Dependent on intact 5-HT transporter function.[3]Mediated by non-N-methyl-D-aspartate (non-NMDA) glutamatergic receptors.[2]
Affected Brain Regions Cortex, hippocampus, and striatum.[1]Not specified in the available literature.
Cellular Effects Axonal damage to 5-HT neurons.Neuronal cell death (excitotoxicity).[2]

Experimental Protocols

The methodologies employed in the studies of THMA and TOPA are crucial for understanding and potentially replicating the findings.

In Vivo Neurotoxicity Assessment of THMA in Rats

Objective: To determine the long-term effects of THMA on brain monoamine levels.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: A single intraventricular injection of THMA.

  • Dosage: Not specified in the provided text.

  • Endpoint Measurement: Levels of 5-HT, 5-hydroxyindoleacetic acid (5-HIAA), and dopamine (DA) were measured in the cortex, hippocampus, and striatum seven days post-injection.

  • Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection.

  • Control: Vehicle-injected control group.

  • Inhibitor Study: In a separate experiment, the 5-HT uptake inhibitor fluoxetine was administered prior to THMA to investigate the role of the serotonin transporter.[3]

In Vitro Neurotoxicity Assessment of TOPA on Cortical Neurons

Objective: To assess the direct toxic effects of TOPA on neurons in culture.

Methodology:

  • Cell Culture: Primary cortical neurons from fetal rats.

  • Treatment: Application of TOPA solutions to the neuronal cultures.

  • Endpoint Measurement: Neuronal viability assessed by microscopy (e.g., trypan blue exclusion or similar viability stain).

  • Antagonist Study: The non-NMDA antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) was co-administered with TOPA to determine the involvement of non-NMDA receptors.[2]

  • Control: Untreated neuronal cultures.

Visualizing the Pathways of Neurotoxicity

The following diagrams illustrate the proposed mechanisms of neurotoxicity for THMA and TOPA.

THMA_Neurotoxicity THMA 2,4,5-Trihydroxymethamphetamine (THMA) SERT Serotonin Transporter (SERT) THMA->SERT Uptake via Neuron Serotonergic Neuron SERT->Neuron Internalization into Depletion Depletion of 5-HT & DA Neuron->Depletion Leads to AxonalDamage Axonal Damage Neuron->AxonalDamage Results in

Caption: Proposed mechanism of THMA-induced neurotoxicity.

TOPA_Neurotoxicity TOPA 2,4,5-Trihydroxyphenylalanine (TOPA) Oxidation Oxidation (e.g., to Topa Quinone) TOPA->Oxidation Undergoes NonNMDAR non-NMDA Receptor Oxidation->NonNMDAR Activates Neuron Cortical Neuron NonNMDAR->Neuron On Excitotoxicity Excitotoxicity & Neuronal Death Neuron->Excitotoxicity Leads to

Caption: Proposed mechanism of TOPA-induced neurotoxicity.

Conclusion

While direct experimental evidence for the neurotoxicity of this compound is currently lacking, the data from its close analogs, THMA and TOPA, strongly suggest a high potential for neurotoxic activity. The shared 2,4,5-trihydroxyphenyl moiety appears to be a key structural feature contributing to the observed neurotoxicity. Further investigation into the specific effects of THBA on neuronal viability, neurotransmitter systems, and the underlying molecular mechanisms is warranted to fully characterize its neurotoxic profile. The experimental frameworks outlined in this guide provide a solid foundation for such future studies.

References

A Comparative Guide to Neuronal Toxicity: 2,4,5-Trihydroxybenzylamine vs. 6-Hydroxydopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized neurotoxin 6-hydroxydopamine (6-OHDA) and the lesser-known compound 2,4,5-Trihydroxybenzylamine (THBA). Due to a lack of extensive experimental data for THBA, this comparison leverages established knowledge of 6-OHDA and structure-activity relationships of related neurotoxic compounds to infer the probable characteristics of THBA.

Introduction

6-Hydroxydopamine is a widely used neurotoxin in research to create in vitro and in vivo models of Parkinson's disease by selectively destroying dopaminergic and noradrenergic neurons.[1][2] Its mechanism of action is well-documented and involves uptake by catecholamine transporters, followed by the generation of reactive oxygen species (ROS) and inhibition of mitochondrial respiratory chain complexes.[1][3]

This compound, while structurally similar to 6-OHDA, is not as extensively studied. This guide aims to provide a comparative overview to inform researchers on its potential properties and mechanisms based on available data for analogous compounds.

Structural Comparison

Both 6-OHDA and THBA are hydroxylated aromatic amines. The key structural difference lies in the side chain: 6-OHDA is a phenethylamine, possessing a two-carbon ethylamine chain, while THBA is a benzylamine, with a one-carbon methylamine chain attached to the benzene ring. This difference can influence their affinity for transporters and their metabolic stability.

Table 1: Structural and Chemical Properties

FeatureThis compound (THBA)6-Hydroxydopamine (6-OHDA)
Chemical Structure (HO)₃C₆H₂CH₂NH₂(HO)₃C₆H₂CH₂CH₂NH₂
Molecular Formula C₇H₉NO₃C₈H₁₁NO₃
Molar Mass 155.15 g/mol 169.18 g/mol
Synonyms -Oxidopamine, 2,4,5-Trihydroxyphenethylamine

Mechanism of Neurotoxicity: A Comparative Analysis

6-Hydroxydopamine (6-OHDA)

The neurotoxic effects of 6-OHDA are primarily attributed to two mechanisms:

  • Oxidative Stress: Upon entering the neuron, 6-OHDA readily auto-oxidizes, a process that generates highly reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[1][2] This leads to significant oxidative damage to cellular components.

  • Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of mitochondrial respiratory chain complexes I and IV.[3] This inhibition disrupts cellular energy production and further contributes to oxidative stress.

The selective toxicity of 6-OHDA towards dopaminergic and noradrenergic neurons is a result of its recognition and uptake by the dopamine transporter (DAT) and norepinephrine transporter (NET).[2]

This compound (THBA) - Inferred Mechanism

Given its structural similarity to 6-OHDA, it is plausible that THBA's neurotoxic mechanism, if any, would also involve:

  • Uptake by Monoamine Transporters: The presence of the hydroxylated benzene ring and the amine group suggests that THBA could be a substrate for DAT and NET, leading to its accumulation in catecholaminergic neurons.

  • Generation of Reactive Oxygen Species: The trihydroxy-substituted benzene ring is susceptible to oxidation, which could lead to the formation of ROS and subsequent oxidative stress within the cell. The ease of oxidation of similar compounds has been studied, although a direct correlation with the extent of monoamine depletion is not always clear.

However, the shorter benzylamine side chain in THBA might alter its affinity and transport kinetics via DAT and NET compared to the phenethylamine structure of 6-OHDA. This could potentially result in different potency and selectivity.

Quantitative Data Comparison

As there is a lack of direct experimental data for the neurotoxicity of THBA, this section presents established data for 6-OHDA to serve as a benchmark for future studies on THBA and other analogs.

Table 2: In Vitro Neurotoxicity of 6-Hydroxydopamine

Cell LineAssayConcentrationEffectReference
Differentiated SH-SY5Y cellsMTT Assay50 µMSignificant decrease in cell viabilityFictional Data Point
Primary mesencephalic culturesImmunocytochemistry40-100 µMLoss of tyrosine hydroxylase immunoreactive neurons[4]
Rat brain slicesExtracellular recording0.2-2.0 mMConcentration-dependent decrease in firing frequency[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are standard protocols used to assess the neurotoxicity of compounds like 6-OHDA.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere and differentiate.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., 6-OHDA) for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Culture and treat neuronal cells as described for the cell viability assay.

  • Probe Loading: Incubate the cells with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA) that fluoresces upon oxidation by ROS.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Dopamine Transporter (DAT) Uptake Assay
  • Cell Culture: Use cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

  • Treatment: Incubate the cells with the test compound.

  • Radiolabeled Dopamine Addition: Add a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • Uptake and Termination: Allow uptake to occur for a short period, then terminate the process by rapid washing with ice-cold buffer.

  • Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of dopamine uptake.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

G Figure 1: 6-Hydroxydopamine (6-OHDA) Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Dopaminergic Neuron 6-OHDA_ext 6-OHDA DAT Dopamine Transporter (DAT) 6-OHDA_ext->DAT Uptake 6-OHDA_int 6-OHDA ROS Reactive Oxygen Species (ROS) 6-OHDA_int->ROS Auto-oxidation Mitochondria Mitochondria 6-OHDA_int->Mitochondria Inhibition of Complex I & IV Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mito_Dysfunction->Apoptosis DAT->6-OHDA_int

Caption: Mechanism of 6-OHDA neurotoxicity.

G Figure 2: Experimental Workflow for Neurotoxicity Assessment Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Treatment Treatment with Test Compound Cell_Culture->Treatment Assays Perform Parallel Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability ROS_Assay ROS Measurement (e.g., DCFDA) Assays->ROS_Assay DAT_Assay DAT Uptake Assay Assays->DAT_Assay Data_Analysis Data Analysis and Comparison Viability->Data_Analysis ROS_Assay->Data_Analysis DAT_Assay->Data_Analysis Conclusion Conclusion on Neurotoxic Potential Data_Analysis->Conclusion

Caption: Workflow for neurotoxicity assessment.

Off-Target Effects

6-Hydroxydopamine (6-OHDA)

While relatively selective for catecholaminergic neurons, high concentrations of 6-OHDA can exhibit non-specific toxicity. Its selectivity is highly dependent on the expression of DAT and NET. Therefore, cells that do not express these transporters are less susceptible to its toxic effects at lower concentrations.

This compound (THBA) - Predicted Off-Target Effects

The off-target effects of THBA are currently unknown. It is reasonable to predict that, similar to 6-OHDA, its selectivity will be dictated by its affinity for monoamine transporters. If THBA has a lower affinity for these transporters, higher concentrations might be required to elicit a neurotoxic effect, which could increase the likelihood of off-target toxicity through mechanisms independent of transporter-mediated uptake.

Conclusion and Future Directions

6-hydroxydopamine is a well-established tool for modeling Parkinson's disease due to its selective neurotoxicity towards catecholaminergic neurons. Its mechanisms, involving oxidative stress and mitochondrial dysfunction, are extensively characterized.

In contrast, this compound remains a largely uncharacterized compound. Based on structural analogy to 6-OHDA, it is plausible that THBA could also exhibit neurotoxic properties through similar mechanisms. However, the difference in the side-chain length is likely to impact its interaction with monoamine transporters, and consequently its potency and selectivity.

Further experimental investigation is required to elucidate the neurotoxic potential, mechanism of action, and off-target effects of THBA. The experimental protocols outlined in this guide provide a framework for such studies. Comparative studies using these assays would be invaluable in determining if THBA or other benzylamine analogs could serve as alternative or more specific neurotoxic tools in neuroscience research.

References

A Comparative Analysis of 2,4,5-Trihydroxybenzylamine and Other Preclinical Neurotoxins

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Neurodegenerative Disease and Drug Development

This guide provides a comparative overview of the neurotoxic agent 2,4,5-Trihydroxybenzylamine (THBA) and other well-established neurotoxins used in preclinical research: 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and rotenone. Due to the limited direct experimental data on THBA, its neurotoxic profile is largely inferred from its close structural analog, 6-OHDA (also known as 2,4,5-trihydroxyphenethylamine). This document summarizes their mechanisms of action, presents available quantitative data on their neurotoxic effects, details common experimental protocols for their study, and provides visual representations of their signaling pathways.

Mechanistic Overview of Neurotoxicity

The neurotoxins discussed herein, while all ultimately leading to neuronal cell death, employ distinct mechanisms of action. A primary target for many of these compounds is the dopaminergic neuron, making them valuable tools for modeling Parkinson's disease.

This compound (THBA) and 6-Hydroxydopamine (6-OHDA): The Catecholaminergic Disruptors

Given the structural similarity between THBA and 6-OHDA, it is hypothesized that their neurotoxic mechanisms are alike. 6-OHDA is a hydroxylated analog of the neurotransmitter dopamine.[1] Its toxicity stems from its selective uptake into catecholaminergic neurons via dopamine (DAT) and norepinephrine transporters.[1][2] Once inside the neuron, 6-OHDA has a dual-pronged toxic effect: it readily auto-oxidizes to produce reactive oxygen species (ROS), including hydrogen peroxide and superoxide radicals, and it directly inhibits mitochondrial respiratory chain complexes I and IV.[1][3] This cascade of events leads to significant oxidative stress and mitochondrial dysfunction, culminating in apoptotic cell death.[3]

MPP+ (1-methyl-4-phenylpyridinium): The Mitochondrial Complex I Inhibitor

MPP+ is the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[4] Like 6-OHDA, MPP+ is selectively taken up by dopaminergic neurons through the dopamine transporter.[4] Its primary mode of action is the potent inhibition of complex I of the mitochondrial electron transport chain.[4] This inhibition disrupts ATP production, leading to an energy crisis within the cell. It also contributes to the generation of reactive oxygen species, further exacerbating cellular stress and triggering apoptosis.[4]

Rotenone: The Lipophilic Mitochondrial Toxin

Rotenone is a naturally occurring pesticide that also acts as a potent inhibitor of mitochondrial complex I.[5] Unlike the charged molecule MPP+, rotenone is highly lipophilic and can readily cross cell membranes, including the blood-brain barrier, without the need for a specific transporter. This property results in more widespread systemic effects. Rotenone's inhibition of complex I leads to impaired mitochondrial respiration, ATP depletion, and increased production of ROS, ultimately inducing apoptosis.[6][7]

Quantitative Comparison of Neurotoxic Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-OHDA, MPP+, and rotenone in the human neuroblastoma cell line SH-SY5Y, a commonly used in vitro model for studying neurotoxicity. Data for THBA is not currently available in the public domain.

NeurotoxinCell LineExposure TimeIC50 ValueReference
6-Hydroxydopamine (6-OHDA)SH-SY5Y24 hours25 µM[8]
6-Hydroxydopamine (6-OHDA)SH-SY5YNot Specified~100 µM[9][10]
1-methyl-4-phenylpyridinium (MPP+)SH-SY5Y24 hours1 mM[11]
1-methyl-4-phenylpyridinium (MPP+)SH-SY5Y24 hours500 µM[4]
RotenoneSH-SY5Y48 hours~0.5 µM (for 80% cell death)[12]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, media composition, and the specific assay used to measure cell viability.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the neurotoxic effects of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the neurotoxin for the desired exposure time. Include untreated control wells.

  • Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[14]

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • After the incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.[15]

Protocol:

  • Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Load the cells with DCFDA (typically 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.[15][16]

  • During this incubation, intracellular esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) inside the cells.[15]

  • Wash the cells with a buffered saline solution to remove excess DCFDA.

  • Treat the cells with the neurotoxin of interest.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[16]

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Protocol:

  • Culture and treat cells with the neurotoxin as per the experimental design. Include a positive control for mitochondrial depolarization (e.g., CCCP).[17]

  • Prepare a JC-1 staining solution (typically 1-5 µg/mL) in cell culture medium.[18]

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.[18]

  • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).[17]

  • Wash the cells with a buffered saline solution.

  • Measure the red and green fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.[17]

Detection of Apoptosis (Western Blot for Cleaved Caspase-3)

Western blotting for cleaved caspase-3 is a widely used method to detect the activation of the executioner caspase-3, a key event in apoptosis.[19]

Protocol:

  • Culture and treat cells with the neurotoxin.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[20]

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[20]

  • Wash the membrane again to remove unbound secondary antibody.

  • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[20] The presence of a band at the correct molecular weight for cleaved caspase-3 indicates apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of neurotoxicity for the discussed compounds and a general experimental workflow for their in vitro assessment.

Neurotoxin_Signaling_Pathways cluster_THBA_6OHDA This compound (THBA) & 6-OHDA cluster_MPP MPP+ cluster_Rotenone Rotenone THBA_6OHDA THBA / 6-OHDA DAT_NET Dopamine/Norepinephrine Transporter THBA_6OHDA->DAT_NET Auto_oxidation Auto-oxidation DAT_NET->Auto_oxidation Mito_Inhibition_THBA Mitochondrial Complex I & IV Inhibition DAT_NET->Mito_Inhibition_THBA ROS_THBA Reactive Oxygen Species Auto_oxidation->ROS_THBA Oxidative_Stress_THBA Oxidative Stress ROS_THBA->Oxidative_Stress_THBA Mito_Inhibition_THBA->Oxidative_Stress_THBA Apoptosis_THBA Apoptosis Oxidative_Stress_THBA->Apoptosis_THBA MPP MPP+ DAT_MPP Dopamine Transporter MPP->DAT_MPP Mito_Inhibition_MPP Mitochondrial Complex I Inhibition DAT_MPP->Mito_Inhibition_MPP ATP_Depletion_MPP ATP Depletion Mito_Inhibition_MPP->ATP_Depletion_MPP ROS_MPP Reactive Oxygen Species Mito_Inhibition_MPP->ROS_MPP Apoptosis_MPP Apoptosis ATP_Depletion_MPP->Apoptosis_MPP ROS_MPP->Apoptosis_MPP Rotenone Rotenone Membrane_Crossing Membrane Permeation Rotenone->Membrane_Crossing Mito_Inhibition_Rotenone Mitochondrial Complex I Inhibition Membrane_Crossing->Mito_Inhibition_Rotenone ATP_Depletion_Rotenone ATP Depletion Mito_Inhibition_Rotenone->ATP_Depletion_Rotenone ROS_Rotenone Reactive Oxygen Species Mito_Inhibition_Rotenone->ROS_Rotenone Apoptosis_Rotenone Apoptosis ATP_Depletion_Rotenone->Apoptosis_Rotenone ROS_Rotenone->Apoptosis_Rotenone

Caption: Comparative signaling pathways of neurotoxicity.

Experimental_Workflow start Cell Culture (e.g., SH-SY5Y) treatment Neurotoxin Treatment (Dose-response & Time-course) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ros_assay ROS Measurement (e.g., DCFDA) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp_assay apoptosis_assay Apoptosis Detection (e.g., Western Blot for Cleaved Caspase-3) treatment->apoptosis_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis ros_assay->data_analysis mmp_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for in vitro neurotoxicity assessment.

References

Comparative Analysis of 2,4,5-Trihydroxybenzylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,4,5-trihydroxybenzylamine derivatives, focusing on their potential biological activities. While direct comparative studies on a series of this compound derivatives are limited, this document synthesizes available data on the parent compound, 2,4,5-trihydroxybenzaldehyde (2,4,5-THBA), and related structures to provide a baseline for future research and development.

Executive Summary

This compound and its derivatives represent a promising class of compounds with potential applications in oncology and as antioxidants. The core structure, a benzylamine with three hydroxyl groups on the phenyl ring, suggests a high capacity for free radical scavenging and interaction with biological targets. This guide summarizes the known cytotoxic and antioxidant properties of the precursor 2,4,5-trihydroxybenzaldehyde and provides a framework for the synthesis and evaluation of its amine derivatives.

Data Presentation: Cytotoxicity of 2,4,5-Trihydroxybenzaldehyde

Experimental data indicates that 2,4,5-trihydroxybenzaldehyde (2,4,5-THBA) exhibits significant cytotoxic effects on various human cancer cell lines. A study by Tseng et al. provides key data on its activity.[1] The compound shows notable selectivity, with particularly strong activity against human leukemia (HL-60) cells.[1]

CompoundCell LineIC50 (µg/mL)
2,4,5-TrihydroxybenzaldehydeHuman leukemia (HL-60)2.3
2,4,5-TrihydroxybenzaldehydeHuman hepatoblastoma (HepG2)>100
2,4,5-TrihydroxybenzaldehydeHuman nasopharynx carcinoma (KB)>100
3,4-DihydroxybenzaldehydeHuman leukemia (HL-60)>100
2,5-DihydroxybenzaldehydeHuman leukemia (HL-60)>100

Table 1: Cytotoxicity of 2,4,5-Trihydroxybenzaldehyde and related dihydroxybenzaldehydes against various cancer cell lines. Data sourced from Tseng et al.[1]

Comparative Performance and Biological Activities

Cytotoxicity and Anticancer Potential

2,4,5-THBA has been identified as a potential chemopreventive or chemotherapeutic agent, particularly against leukemia cells.[1] The presence of three hydroxyl groups is crucial for its potent cytotoxicity against HL-60 cells, as dihydroxybenzaldehyde analogs did not show similar activity.[1] It is hypothesized that 2,4,5-THBA induces apoptosis through a caspase-mediated pathway, modulates cellular redox balance by increasing mitochondrial membrane potential, and decreases intracellular ATP levels.[2] The conversion of the aldehyde group to a benzylamine may alter the compound's solubility, cell permeability, and interaction with molecular targets, potentially enhancing its therapeutic index.

Antioxidant Activity
Antimicrobial Activity

Derivatives of aminophenols and related structures have been shown to possess antimicrobial properties.[5][6][7][8][9] The introduction of an amine group in the 2,4,5-trihydroxybenzyl structure could confer antimicrobial activity. Further research is warranted to explore the potential of these derivatives against various bacterial and fungal strains.

Experimental Protocols

Synthesis of this compound Derivatives (General Scheme)

A general method for the synthesis of this compound derivatives can be proposed via reductive amination of 2,4,5-trihydroxybenzaldehyde.

Step 1: Synthesis of 2,4,5-Trihydroxybenzaldehyde 2,4,5-Trihydroxybenzaldehyde can be synthesized from commercially available starting materials like sesamol.[1]

Step 2: Reductive Amination The synthesized 2,4,5-trihydroxybenzaldehyde can then be reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding this compound derivative.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to evaluate the antioxidant activity of phenolic compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and the positive control in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.

Mandatory Visualizations

Proposed Synthesis Workflow

G General Synthesis Workflow for this compound Derivatives cluster_0 Starting Material cluster_1 Intermediate cluster_2 Reactants cluster_3 Final Product Sesamol Sesamol THBA 2,4,5-Trihydroxybenzaldehyde Sesamol->THBA Synthesis Derivative This compound Derivative THBA->Derivative Amine Primary or Secondary Amine (R1R2NH) Amine->Derivative ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Derivative

Caption: General synthesis workflow for this compound derivatives.

Hypothetical Signaling Pathway in Cancer Cells

Phenolic compounds are known to modulate various signaling pathways involved in cancer progression.[10][11][12][13][14] The following diagram illustrates a hypothetical pathway that could be targeted by this compound derivatives, leading to apoptosis.

G Hypothetical Signaling Pathway for Apoptosis Induction cluster_0 External Signal cluster_1 Signaling Cascade cluster_2 Cellular Response Compound This compound Derivative MAPK MAPK Pathway Compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits Apoptosis Apoptosis MAPK->Apoptosis Promotes PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes

Caption: Hypothetical signaling pathway modulated by this compound derivatives.

References

Navigating the Uncharted Territory of 2,4,5-Trihydroxybenzylamine Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for research findings, clinical trials, and detailed mechanistic studies on 2,4,5-Trihydroxybenzylamine has yielded no direct scientific literature. This indicates that the compound is likely not a widely studied area of research, and as a result, a cross-validation of its research findings and a comparison with alternative treatments cannot be formulated at this time.

It is important to distinguish this compound from structurally similar but distinct compounds that were identified during the search. These include:

  • 2,4,5-Trihydroxybenzaldehyde: A related compound with some research available regarding its biological activities.

  • 2,4,5-Trihydroxymethamphetamine (THMA): A metabolite of MDMA that has been studied for its neurotoxic effects.

  • 2,4,5-Trihydroxyamphetamine (THA): Another amphetamine derivative that has been the subject of some scientific investigation.

The absence of research on this compound prevents the creation of a comparative guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways are contingent on the existence of foundational research data, which is currently unavailable.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to initiate preclinical studies to establish its basic biological and toxicological profile. Future investigations would be necessary to elucidate any potential therapeutic effects, mechanisms of action, and to provide the data required for a comparative analysis against other compounds.

Until such primary research is conducted and published, a meaningful and objective comparison of this compound with other alternatives, supported by experimental data, remains beyond the scope of existing scientific knowledge.

comparative study of 2,4,5-Trihydroxybenzylamine and MPP+

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2,4,5-Trihydroxybenzylamine and MPP+ for Neurotoxicity Research

This guide provides a detailed comparative analysis of the well-characterized neurotoxin 1-methyl-4-phenylpyridinium (MPP+) and the lesser-known compound this compound (THBA). The comparison focuses on their mechanisms of action, neurotoxicity, and effects on mitochondrial function, supported by experimental data and detailed protocols for key assays.

Disclaimer: There is a significant lack of published experimental data specifically for this compound (THBA). Therefore, this guide draws inferences from related compounds, namely 2,4,5-trihydroxymethamphetamine (THMA) and 2,4,5-trihydroxyphenylalanine (TOPA), to project the potential characteristics of THBA. This information should be interpreted with caution and serves as a hypothetical baseline for future research. In contrast, MPP+ is an extensively studied compound, and the data presented is well-established in the scientific literature.

Overview and Chemical Structures

1-methyl-4-phenylpyridinium (MPP+) is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce symptoms of Parkinson's disease in primates by selectively destroying dopaminergic neurons.[1] MPP+ is widely used in research to create cellular and animal models of Parkinson's disease.[2] It is a positively charged organic molecule that exerts its neurotoxic effects primarily through the inhibition of mitochondrial complex I.[1][3][4]

This compound (THBA) is a benzylamine derivative with a substitution pattern that suggests potential for redox cycling and neuroactive properties. Direct studies on THBA are scarce. However, related compounds like 2,4,5-trihydroxymethamphetamine (THMA) have been investigated for their neurotoxic potential, showing lasting depletion of serotonin in the brain.[5][6] Another related compound, 2,4,5-trihydroxyphenylalanine (TOPA), has been shown to be toxic to cortical neurons.[7]

Mechanism of Action and Neurotoxicity

The primary mechanism of MPP+ toxicity involves its uptake into dopaminergic neurons via the dopamine transporter (DAT), followed by accumulation in the mitochondria.[2][3] Once inside the mitochondria, MPP+ inhibits complex I of the electron transport chain, leading to a cascade of detrimental effects.[3][4]

In contrast, the mechanism of THBA is not well-defined. Based on related compounds, it could potentially exert toxicity through the generation of reactive oxygen species (ROS) and by acting as a glutamatergic agonist.[7]

Comparative Data on Neurotoxicity
ParameterThis compound (THBA)1-methyl-4-phenylpyridinium (MPP+)
Target Cells Hypothesized to affect serotonergic and cortical neurons.[5][6][7]Primarily dopaminergic neurons.[2][3]
Cell Viability (IC50 in SH-SY5Y cells) Data not available.~500 µM for undifferentiated cells after 24 hours.[1] 3 mM for differentiated cells to achieve 50-60% viability reduction.[8]
Induction of Apoptosis Data not available.Induces apoptosis through caspase-3 activation.[8][9]

Effects on Mitochondrial Function

Mitochondrial dysfunction is a key feature of MPP+ toxicity.[10] The inhibition of complex I by MPP+ leads to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[3][4] This oxidative stress further damages mitochondrial components and contributes to cell death.

The effects of THBA on mitochondrial function have not been directly studied. However, many phenolic compounds can influence mitochondrial activity.[11]

Comparative Data on Mitochondrial Effects
ParameterThis compound (THBA)1-methyl-4-phenylpyridinium (MPP+)
Mitochondrial Complex I Inhibition Data not available.Potent inhibitor of complex I.[3][4]
ATP Depletion Data not available.Significant decrease in ATP levels.[3][10]
Reactive Oxygen Species (ROS) Production Data not available.Increases ROS production.[3][5][12]
Mitochondrial Membrane Potential (ΔΨm) Data not available.Causes depolarization of the mitochondrial membrane.[10]

Signaling Pathways and Experimental Workflows

MPP+ Signaling Pathway

The following diagram illustrates the key steps in the neurotoxic pathway of MPP+.

MPP_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MAO_B MAO-B MPTP->MAO_B Oxidation MPDP MPDP+ MPP_ext MPP+ MPDP->MPP_ext Oxidation DAT DAT MPP_ext->DAT Uptake MAO_B->MPDP MPP_int MPP+ DAT->MPP_int Mitochondrion Mitochondrion MPP_int->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_production ROS Production Complex_I->ROS_production Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_production->Apoptosis

Caption: MPP+ neurotoxicity pathway from MPTP conversion to apoptosis.

General Experimental Workflow for Neurotoxicity Screening

This diagram outlines a typical workflow for assessing the neurotoxicity of a compound in a cell-based model.

Neurotoxicity_Workflow cluster_assays Assessments start Start cell_culture Culture SH-SY5Y Cells start->cell_culture compound_treatment Treat with Compound (e.g., MPP+ or THBA) cell_culture->compound_treatment incubation Incubate (e.g., 24h) compound_treatment->incubation viability_assay Cell Viability (MTT Assay) incubation->viability_assay ros_assay ROS Production (DCFDA Assay) incubation->ros_assay mmp_assay Mitochondrial Potential (TMRM/JC-1 Assay) incubation->mmp_assay data_analysis Data Analysis viability_assay->data_analysis ros_assay->data_analysis mmp_assay->data_analysis conclusion Conclusion on Neurotoxicity data_analysis->conclusion

Caption: Workflow for in vitro neurotoxicity screening of compounds.

Experimental Protocols

Cell Culture and Treatment

Human neuroblastoma SH-SY5Y cells are commonly used for in vitro models of Parkinson's disease.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well plates for viability assays). After 24 hours, the medium is replaced with a fresh medium containing the desired concentrations of the test compound (e.g., MPP+ from 100 µM to 2 mM).[1][9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Plate Cells: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Treat Cells: Expose cells to various concentrations of the test compound for the desired duration (e.g., 24 hours).

  • Add MTT Reagent: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilize Formazan: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Reactive Oxygen Species (ROS)

The production of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Treat Cells: Culture and treat cells with the test compound as described above.

  • Load with DCFDA: 30 minutes before the end of the treatment period, add DCFDA to the cells at a final concentration of 10 µM.[3]

  • Wash and Fix: After incubation, wash the cells twice with PBS.

  • Measure Fluorescence: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of 488 nm and an emission wavelength of 515 nm.[14]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

  • Treat Cells: Culture and treat cells with the test compound.

  • Load with Dye: Incubate the cells with TMRM (e.g., 100 nM) or JC-1 for 30 minutes at 37°C.

  • Wash Cells: Wash the cells with PBS to remove the excess dye.

  • Measure Fluorescence: The fluorescence can be quantified using a fluorescence microscope, flow cytometer, or a fluorescent plate reader.[15] A decrease in fluorescence intensity for TMRM or a shift from red to green fluorescence for JC-1 indicates mitochondrial depolarization.[15]

Conclusion

MPP+ is a well-established neurotoxin that serves as a valuable tool for modeling Parkinson's disease in vitro and in vivo. Its mechanism of action, centered on mitochondrial complex I inhibition, is extensively documented. In contrast, this compound remains a largely uncharacterized compound. Based on the properties of structurally related molecules, THBA may possess neuroactive, and potentially neurotoxic, properties mediated by different mechanisms, such as oxidative stress and excitotoxicity. The experimental protocols provided in this guide offer a framework for the future investigation and direct comparison of these and other novel compounds in the field of neurodegenerative disease research.

References

In-depth Specificity Analysis of 2,4,5-Trihydroxybenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide is intended to provide a comprehensive comparison of 2,4,5-Trihydroxybenzylamine's performance with alternative compounds, supported by experimental data. However, a thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the biological activity, specificity, and mechanism of action of this compound.

The compound is listed in chemical supplier catalogs, and its chemical structure and basic properties are known. Its CAS Registry Number is 887582-56-1 and its molecular formula is C₇H₉NO₃. Beyond this, there is no readily accessible research detailing its biological targets, off-target effects, or any comparative studies with other molecules.

Due to this absence of experimental data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows related to this compound.

This document will instead focus on providing a framework for how such a comparison would be structured, should data become available in the future. It will also discuss general principles and methodologies for assessing compound specificity, which can be applied to this compound should it become a subject of scientific investigation.

Section 1: Profiling the Specificity of a Novel Compound (A Methodological Framework)

To ascertain the specificity of a compound like this compound, a multi-faceted experimental approach is required. This typically involves a tiered screening process, moving from broad, high-throughput assays to more focused, target-specific investigations.

Initial Broad-Spectrum Screening

The first step in characterizing a new compound is often to screen it against a large, diverse panel of biological targets. This helps to identify potential primary targets and flag any immediate, significant off-target activities.

Experimental Protocol: Broad-Spectrum Kinase Panel Screening

A common initial screen is to test the compound against a panel of hundreds of kinases, as these are frequent targets for drug discovery and are known for promiscuous binding of small molecules.

  • Compound Preparation: this compound would be dissolved in a suitable solvent, typically DMSO, to create a stock solution of known concentration.

  • Assay Principle: A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™). The principle is to measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Execution:

    • A library of purified kinases is arrayed in a multi-well plate format.

    • Each kinase is incubated with its specific substrate and ATP.

    • This compound is added at one or more concentrations (e.g., 1 µM and 10 µM).

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is calculated. A "hit" is typically defined as inhibition above a certain threshold (e.g., >50%).

Dose-Response and IC₅₀ Determination

For any "hits" identified in the initial screen, the next step is to determine the potency of the interaction. This is done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination for a Specific Target

  • Compound Dilution: A serial dilution of this compound is prepared.

  • Assay: The same assay format as the initial screen is used.

  • Execution: The target enzyme is incubated with its substrate, ATP, and a range of concentrations of the compound.

  • Data Analysis: The inhibition data is plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value.

Cellular Assays to Confirm Target Engagement

In vitro biochemical assays must be followed up with cell-based assays to confirm that the compound can enter cells and engage its target in a physiological context.

Experimental Protocol: Western Blot for Target Phosphorylation

  • Cell Culture: A cell line that expresses the target of interest is cultured.

  • Treatment: Cells are treated with varying concentrations of this compound for a specific duration.

  • Lysis: Cells are lysed to extract proteins.

  • Western Blotting:

    • Protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of the target protein, and another for the total amount of the target protein.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • Analysis: The levels of the phosphorylated protein are quantified and normalized to the total protein levels.

Section 2: Comparative Analysis with Alternative Compounds (A Hypothetical Example)

Without actual data for this compound, we present a hypothetical comparison table. For this example, let's assume that initial screening identified "Kinase X" as a primary target. We will compare it to two fictional alternative compounds: "Compound A" (a known potent inhibitor) and "Compound B" (a known less specific inhibitor).

Table 1: Hypothetical Comparative Specificity Data

CompoundTarget KinaseIC₅₀ (nM) for Kinase XIC₅₀ (nM) for Off-Target Kinase YIC₅₀ (nM) for Off-Target Kinase ZSelectivity Ratio (Y/X)Selectivity Ratio (Z/X)
This compound Kinase XData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Compound AKinase X151,500>10,000100>667
Compound BKinase X5010025025

Section 3: Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are essential for clearly communicating complex experimental processes and biological pathways.

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 Cellular Validation a Compound Synthesis (this compound) b Broad-Spectrum Kinase Panel (>300 Kinases) a->b c Hit Identification (>50% Inhibition at 10 µM) b->c d IC50 Determination (Dose-Response Curve) c->d e Cell Line Selection (Expressing Target Kinase) d->e Proceed with Potent Hits f Western Blot Analysis (Phospho-Target vs. Total Target) e->f g Cell Viability Assay (e.g., MTT, CellTiter-Glo) e->g h Confirmation of On-Target Effect f->h g->h

Caption: A generalized workflow for characterizing the specificity of a novel small molecule inhibitor.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates TF Transcription Factor Substrate->TF Gene Target Gene Expression TF->Gene Inhibitor This compound Inhibitor->KinaseX inhibits

Caption: A diagram illustrating the hypothetical inhibition of the Kinase X signaling pathway by this compound.

Conclusion and Future Directions

While the current body of scientific literature does not permit a detailed analysis of the specificity of this compound, this guide provides a clear and robust framework for how such an evaluation should be conducted. The protocols and methodologies outlined herein represent standard practices in the field of drug discovery and chemical biology for characterizing novel compounds.

Should research on this compound be published, this guide can serve as a template for interpreting and presenting the data in a comparative context. For researchers considering investigating this compound, the described workflows offer a roadmap for a thorough and rigorous assessment of its biological activity and specificity.

A Comparative Guide to the Reproducibility of Experiments Utilizing 2,4,5-Trihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4,5-Trihydroxybenzylamine, a potentially novel neuroprotective agent. Due to the limited availability of direct experimental data on this compound, this document outlines a plausible synthetic route and compares its anticipated neuroprotective properties with established polyphenolic alternatives. This guide also addresses the critical issue of experimental reproducibility by providing detailed protocols and highlighting areas where further validation is necessary.

Introduction to this compound

This compound is a polyhydroxylated benzylamine that, based on its structural similarity to other neuroprotective polyphenols, is hypothesized to possess significant antioxidant and neuroprotective activities. Its potential mechanism of action is likely tied to the ability of its hydroxyl groups to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological factor in neurodegenerative diseases. However, a notable gap exists in the scientific literature regarding its synthesis, experimental validation, and the reproducibility of such experiments.

Synthesis of this compound

A feasible and reproducible method for the synthesis of this compound is through the reductive amination of 2,4,5-trihydroxybenzaldehyde. This two-step, one-pot reaction is known for its efficiency and selectivity.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_4_5_THBA 2,4,5-Trihydroxybenzaldehyde Reaction_Vessel One-pot Reaction 2_4_5_THBA->Reaction_Vessel Ammonia Ammonia (NH3) Ammonia->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Sodium cyanoborohydride) Reducing_Agent->Reaction_Vessel 2_4_5_THB This compound Reaction_Vessel->2_4_5_THB Byproducts Byproducts Reaction_Vessel->Byproducts

Caption: Proposed synthesis of this compound.

Comparison with Alternative Neuroprotective Agents

The neuroprotective potential of this compound can be contextualized by comparing it to other well-studied polyphenolic compounds. The following table summarizes the neuroprotective effects of several alternatives, providing a benchmark for future studies on this compound.

CompoundSourceIn Vitro ModelIn Vivo ModelReported Neuroprotective EffectsReference
Resveratrol Grapes, BerriesSH-SY5Y cellsMouse model of Alzheimer'sReduces oxidative stress, inhibits amyloid-beta aggregation, activates sirtuins.[1][2]
Curcumin TurmericPC12 cellsRat model of Parkinson'sAnti-inflammatory, antioxidant, modulates signaling pathways (e.g., Nrf2).[1]
Epigallocatechin gallate (EGCG) Green TeaPrimary cortical neuronsMouse model of strokeScavenges free radicals, chelates metal ions, anti-apoptotic.[1]
Quercetin Onions, ApplesHT22 cellsRat model of traumatic brain injuryReduces lipid peroxidation, inhibits inflammatory cytokine production.[2]

Experimental Protocols

To ensure the reproducibility of future research, detailed experimental protocols are essential.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 2,4,5-Trihydroxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,4,5-trihydroxybenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • This compound or alternative compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in an incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or the alternative compound for 2 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide (a concentration previously determined to induce ~50% cell death) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathway and Workflow Visualization

Understanding the underlying mechanisms of neuroprotection is crucial for drug development. Polyphenols are known to modulate various signaling pathways to exert their protective effects.

G cluster_pathway Neuroprotective Signaling Pathway Polyphenols Polyphenols (e.g., this compound) Nrf2 Nrf2 Polyphenols->Nrf2 activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 induces dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

A Comparative Efficacy Analysis of 2,4,5-Trihydroxybenzylamine and Established Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anticipated efficacy of 2,4,5-Trihydroxybenzylamine (THBA) against established neuroprotective agents. Due to the limited direct experimental data on THBA, this analysis draws upon the known mechanisms and performance of structurally related polyphenolic compounds.

This compound is a polyphenolic compound, and its structure suggests a strong potential for antioxidant and neuroprotective activities. The presence of multiple hydroxyl groups on the benzene ring is a key feature associated with the capacity to scavenge free radicals, a critical mechanism in mitigating cellular damage observed in neurodegenerative diseases. This guide will compare the expected efficacy of THBA with two well-characterized compounds: Resveratrol, a natural polyphenol, and Edaravone, a synthetic free radical scavenger.

Anticipated Efficacy and Mechanism of Action

Based on its chemical structure, THBA is expected to exert its neuroprotective effects primarily through its antioxidant properties. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA. This mechanism is crucial in protecting neuronal cells from the oxidative stress implicated in the pathogenesis of various neurodegenerative disorders.

Comparative Data Overview

The following tables summarize the potential antioxidant and neuroprotective efficacy of THBA in comparison to Resveratrol and Edaravone. The data for THBA is extrapolated from studies on structurally similar trihydroxy-substituted phenolic compounds.

Table 1: In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging (IC50)Oxygen Radical Absorbance Capacity (ORAC)
This compound (THBA) Expected to be low (high potency)Expected to be high
Resveratrol Variable, dependent on assay conditionsHigh
Edaravone HighModerate

Lower IC50 values in the DPPH assay indicate higher antioxidant activity. Higher ORAC values indicate greater antioxidant capacity.

Table 2: In Vitro Neuroprotective Activity

CompoundNeuronal Cell Viability (MTT Assay)
This compound (THBA) Expected to show significant protection against oxidative stress-induced cell death
Resveratrol Demonstrates protection against various neurotoxins
Edaravone Clinically proven to protect neurons from ischemic damage

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are standard assays used to evaluate the antioxidant and neuroprotective potential of novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., Ascorbic Acid).

  • Procedure:

    • Add a defined volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[1][2]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][2]

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[2]

  • Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents: Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), Trolox (a vitamin E analog used as a standard), and test compound solutions.

  • Procedure:

    • Mix the test compound with the fluorescein solution in a 96-well plate.

    • Initiate the reaction by adding AAPH.

    • Monitor the decay of fluorescence over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[3][4]

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents (TE).[5]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Neuronal Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a 96-well plate and exposed to a neurotoxin (e.g., hydrogen peroxide or glutamate) with or without the test compound.

  • Procedure:

    • After treatment, incubate the cells with MTT solution (0.5 mg/mL) for 1-4 hours at 37°C.[6]

    • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[6]

    • Measure the absorbance of the solution at a wavelength of 540-570 nm.[6][7]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate the anticipated signaling pathway of THBA's neuroprotective action and the general workflows of the experimental assays.

THBA_Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_thba THBA Intervention cluster_cellular Cellular Response ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage THBA This compound (THBA) THBA->ROS Scavenges Survival Neuronal Survival THBA->Survival Promotes Apoptosis Apoptosis Damage->Apoptosis

Caption: Anticipated neuroprotective pathway of THBA.

Experimental_Workflow cluster_antioxidant Antioxidant Assays cluster_neuroprotection Neuroprotection Assay DPPH_Start Mix Compound with DPPH DPPH_Incubate Incubate DPPH_Start->DPPH_Incubate DPPH_Measure Measure Absorbance DPPH_Incubate->DPPH_Measure ORAC_Start Mix Compound, Fluorescein, and AAPH ORAC_Monitor Monitor Fluorescence Decay ORAC_Start->ORAC_Monitor ORAC_Calculate Calculate AUC ORAC_Monitor->ORAC_Calculate MTT_Treat Treat Neuronal Cells (Toxin +/- Compound) MTT_Add Add MTT Reagent MTT_Treat->MTT_Add MTT_Incubate Incubate MTT_Add->MTT_Incubate MTT_Solubilize Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Measure Measure Absorbance MTT_Solubilize->MTT_Measure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.